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  • Product: 2-Methylpiperidin-4-one hydrochloride
  • CAS: 13729-77-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Methylpiperidin-4-one Hydrochloride

The following technical guide is structured to serve as a high-level operational resource for researchers and medicinal chemists. It moves beyond basic catalog data to address the practical application, characterization,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for researchers and medicinal chemists. It moves beyond basic catalog data to address the practical application, characterization, and synthetic utility of 2-Methylpiperidin-4-one hydrochloride .

Core Identity & Synthetic Application Guide

Executive Summary

2-Methylpiperidin-4-one hydrochloride (MW: 149.62 g/mol ) is a critical heterocyclic building block in modern drug discovery. Structurally, it offers a piperidine scaffold with two strategic points of diversification: the secondary amine (N1) and the ketone (C4). The C2-methyl group introduces chirality, allowing for the synthesis of stereochemically defined pharmacophores—a crucial requirement in developing high-affinity ligands for CNS targets (e.g., opioid receptors, NMDA modulators) and peptidomimetics.

This guide analyzes the compound’s physicochemical properties, details its primary synthetic utility (reductive amination), and provides a self-validating protocol for its use in library generation.

Chemical Identity & Physicochemical Properties[1][2]

The precise molecular weight is the fundamental constant for all stoichiometric calculations in the laboratory. As a hydrochloride salt, the mass contribution of the counterion must be accounted for to avoid equivalent errors in synthesis.

Core Data Table
ParameterValue
IUPAC Name 2-Methylpiperidin-4-one hydrochloride
Common Name 2-Methyl-4-piperidone HCl
CAS Number (Racemic) 13729-77-6
CAS Number (S-Isomer) 790667-45-7
CAS Number (R-Isomer) 1434126-97-2
Molecular Formula C₆H₁₁NO[1][2][3][4][5][6][7] · HCl (C₆H₁₂ClNO)
Molecular Weight 149.62 g/mol
Free Base MW 113.16 g/mol
Physical State White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Et₂O, Hexanes
Hygroscopicity Moderate (Store under desiccant)

Critical Note on Stoichiometry: When using this reagent, ensure calculations are based on the salt weight (149.62 g/mol ). If the protocol requires the free base equivalent, apply the conversion factor:


.

Structural Analysis & Characterization

Stereochemistry & Conformation

The 2-methyl substitution breaks the symmetry of the piperidine ring, creating a chiral center at C2.

  • Conformation: The ring predominantly adopts a chair conformation.[8] The C2-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.

  • Isomerism: Commercial sources often supply the racemic mixture. For asymmetric synthesis, enantiopure (S)- or (R)- salts are available and should be verified via chiral HPLC or specific rotation (

    
    ).
    
Spectroscopic Validation (Self-Validating Identity)

To confirm the identity of the material before use, look for these diagnostic signals:

  • 
    H NMR (D₂O or DMSO-
    
    
    
    ):
    • Methyl Group: A distinct doublet (

      
       ppm) integrating to 3 protons.
      
    • 
      -Protons (C3/C5):  Multiplets near 
      
      
      
      ppm, appearing diastereotopic due to the C2 chiral center.
    • Amine Protons: In DMSO-

      
      , a broad singlet (
      
      
      
      ppm) indicates the ammonium salt (
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • ESI+: Dominant peak at m/z 114.1

      
      . The HCl counterion is not observed in positive mode but drives the solubility.
      

Synthetic Utility: The Reductive Amination Workflow[9]

The primary utility of 2-methylpiperidin-4-one is as a "amine-ketone" scaffold. The ketone at C4 is highly reactive toward reductive amination, allowing the rapid attachment of diverse side chains while retaining the piperidine core.

Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source (e.g., STAB - Sodium Triacetoxyborohydride). The presence of the HCl salt requires an in situ neutralization step to allow the amine to attack the ketone.

ReductiveAmination Start 2-Methylpiperidin-4-one (HCl Salt) FreeBase Free Base Ketone Start->FreeBase Neutralization Base Base (DIPEA/Et3N) Base->FreeBase Iminium Iminium Ion Intermediate FreeBase->Iminium Condensation Amine Primary Amine (R-NH2) Amine->Iminium Product 4-Amino-2-methylpiperidine Derivative Iminium->Product Hydride Transfer RedAgent Reducing Agent (NaBH(OAc)3) RedAgent->Product

Figure 1: Logical flow of the reductive amination pathway using 2-methylpiperidin-4-one HCl.

Experimental Protocol: Reductive Amination

Objective: Synthesis of a 4-substituted-2-methylpiperidine derivative. Scope: This protocol is optimized for drug discovery library generation (1 mmol scale).

Materials
  • Substrate: 2-Methylpiperidin-4-one hydrochloride (150 mg, 1.0 mmol).

  • Reactant: Primary Amine (1.0 - 1.2 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Quench: Sat. NaHCO₃.

Step-by-Step Methodology
  • Salt Neutralization (Critical Step):

    • In a 20 mL scintillation vial, suspend 150 mg (1.0 mmol) of 2-methylpiperidin-4-one hydrochloride in 5 mL of DCE.

    • Add 174 µL (1.0 mmol) of DIPEA.

    • Observation: The suspension should clarify as the free base dissolves. Stir for 10 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add the target Primary Amine (1.0 - 1.2 mmol) to the reaction mixture.

    • Optional: If the amine is an HCl salt, add an additional equivalent of DIPEA.

    • Stir for 30–60 minutes at RT. (Note: Acid catalysis is usually provided by the residual conjugate acid, but 1 drop of acetic acid can accelerate sluggish amines).

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to minimize side reactions.

    • Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Remove ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target mass = MW_Amine + 113 - 16).

  • Work-up & Isolation:

    • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 5 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often clean enough for screening. If necessary, purify via reverse-phase prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Handling, Stability & Safety

Hygroscopicity & Storage

The hydrochloride salt is hygroscopic. Exposure to ambient moisture will increase the effective mass, leading to under-dosing in reactions.

  • Storage: Store at 2–8°C in a tightly sealed container, preferably under Argon or Nitrogen.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation.

Stability[10]
  • Solid State: Stable for >2 years if stored correctly.

  • Solution: The free base (generated in situ) is prone to oxidation or self-condensation (aldol-like) if left for extended periods without a trapping agent (amine). Always generate the free base immediately prior to reaction.

Safety Profile
  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Bols, M., et al. (2015). "Stereoselective synthesis of polyhydroxypiperidines via reductive amination." Chimica Oggi, 33(5).

Sources

Exploratory

Technical Review: Synthetic Architectures for 2-Methylpiperidin-4-one Hydrochloride

Executive Summary 2-Methylpiperidin-4-one hydrochloride represents a critical scaffold in the synthesis of neuroactive alkaloids, substance P antagonists, and calcium channel blockers. Unlike its symmetric counterpart (2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperidin-4-one hydrochloride represents a critical scaffold in the synthesis of neuroactive alkaloids, substance P antagonists, and calcium channel blockers. Unlike its symmetric counterpart (2,6-dimethylpiperidin-4-one), the mono-methylated variant introduces a chiral center at the C2 position, necessitating synthetic strategies that control regiochemistry and prevent over-alkylation.

This technical guide evaluates three distinct synthetic methodologies ranging from classical industrial condensation to modern stereoselective cycloadditions. The focus is on process reliability, impurity profiling, and the stabilization of the reactive free base into the hydrochloride salt.

Route A: The Regioselective Dieckmann Condensation

Best For: Scalable manufacturing, cost-efficiency, and avoiding symmetric by-products.

The classical Petrenko-Kritschenko condensation (using aldehyde, amine, and acetonedicarboxylate) often suffers from lack of regiocontrol, yielding significant amounts of 2,6-disubstituted impurities. To synthesize the mono-methyl derivative exclusively, a stepwise Michael addition followed by Dieckmann cyclization is the superior protocol.

Mechanistic Pathway

This route relies on the differential reactivity of


-unsaturated esters. By reacting an amine with ethyl crotonate  (which carries the methyl group) and ethyl acrylate  (which provides the unsubstituted side), the carbon skeleton is assembled with precise regiocontrol.
Detailed Protocol

Reagents:

  • Ethyl crotonate (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Benzylamine (1.0 eq) [Note: Benzyl is used as a removable protecting group to prevent poly-alkylation]

  • Sodium ethoxide (NaOEt) (2.5 eq) in Toluene/Ethanol

  • 6M Hydrochloric acid (HCl)

  • Pd/C (10%) for deprotection

Step-by-Step Methodology:

  • Tandem Michael Addition:

    • Charge a reactor with ethanol and benzylamine.

    • Add ethyl crotonate dropwise at reflux. The steric hindrance of the

      
      -methyl group makes this addition slower than with acrylate.
      
    • Critical Control Point: Ensure complete consumption of crotonate (monitor via TLC/GC) before adding ethyl acrylate . This prevents the formation of symmetric bis-acrylate adducts.

    • Add ethyl acrylate at 0°C to minimize polymerization, then warm to room temperature.

    • Result: Formation of the asymmetric diester N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutyric acid ethyl ester.

  • Dieckmann Cyclization:

    • Transfer the diester to a suspension of NaOEt in dry toluene.

    • Heat to 80°C. The base abstracts the

      
      -proton, triggering intramolecular Claisen condensation (Dieckmann).
      
    • Result: Formation of the

      
      -keto ester intermediate (3-ethoxycarbonyl-1-benzyl-2-methylpiperidin-4-one).
      
  • Hydrolysis & Decarboxylation:

    • Treat the crude

      
      -keto ester with 6M HCl under vigorous reflux.
      
    • Mechanism:[1] Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation removes the C3-carboxyl group.[1]

    • Result: 1-Benzyl-2-methylpiperidin-4-one.

  • Deprotection & Salt Formation:

    • Dissolve the N-benzyl intermediate in MeOH.

    • Hydrogenate over Pd/C (10%) at 3 bar

      
       to cleave the benzyl group.
      
    • Filter catalyst. Treat the filtrate with anhydrous HCl in dioxane/ether.

    • Final Product: 2-Methylpiperidin-4-one hydrochloride precipitates as a white solid.

Process Logic Visualization

DieckmannRoute Start Benzylamine + Ethyl Crotonate Inter1 Michael Adduct 1 (Slow Step) Start->Inter1 Reflux Inter2 Asymmetric Diester Inter1->Inter2 Fast Addition Add2 + Ethyl Acrylate Add2->Inter2 Cyclization Dieckmann Cyclization (NaOEt) Inter2->Cyclization Intramolecular Decarb Hydrolysis & Decarboxylation (HCl) Cyclization->Decarb -CO2 Deprotect Pd/C Hydrogenation + HCl Decarb->Deprotect Remove Benzyl Product 2-Methylpiperidin-4-one HCl Deprotect->Product Crystallization

Figure 1: The stepwise Dieckmann pathway ensures regioselectivity by controlling the sequence of Michael additions.

Route B: The Aza-Diels-Alder Approach

Best For: Enantioselective synthesis (Chiral targets) and rapid ring construction.

For applications requiring the (S)- or (R)- enantiomer specifically (e.g., chiral drug candidates), the Aza-Diels-Alder reaction (Danishefsky type) offers superior stereocontrol compared to the thermodynamic mix of the Dieckmann route.

Mechanistic Pathway

This route utilizes a Lewis-acid catalyzed [4+2] cycloaddition between an imine (derived from acetaldehyde) and an electron-rich diene (Danishefsky’s diene).

Detailed Protocol

Reagents:

  • Acetaldehyde (Precursor for C2-methyl)

  • Amine (e.g., 4-Methoxybenzylamine for protection)

  • Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] or chiral equivalent
    
  • Dilute HCl

Workflow:

  • Imine Formation:

    • React acetaldehyde with the amine in the presence of molecular sieves (

      
      ) to form the aldimine in situ.
      
  • Cycloaddition:

    • Add Danishefsky’s diene and Yb(OTf)

      
       (10 mol%) in THF at -78°C.
      
    • The reaction proceeds via a concerted [4+2] mechanism or a stepwise Mannich-Michael sequence depending on the Lewis acid strength.

  • Workup (Hydrolysis):

    • Treat the resulting silyloxy-dihydropyridinone intermediate with dilute HCl. This hydrolyzes the enol ether and removes the silyl group, yielding the piperidinone structure.

  • Final Reduction:

    • The product of the standard Danishefsky reaction is often a 2,3-dihydro-4-pyridinone. A mild hydrogenation (Pd/C, 1 atm

      
      ) is required to saturate the C2-C3 double bond to obtain the piperidin-4-one.
      

Route C: Catalytic Hydrogenation of Pyridines

Best For: "Green" chemistry and atom economy.

This route involves the reduction of aromatic pyridine precursors.[2][3] While conceptually simple, it often requires high pressure and expensive catalysts (Rh or Pt).

Precursor: 2-Methyl-4-methoxypyridine .

  • Note: Direct reduction of 2-methyl-4-hydroxypyridine often yields the alcohol (piperidin-4-ol) rather than the ketone. Using the methoxy derivative allows for the formation of an enol ether intermediate which hydrolyzes to the ketone.

Protocol:

  • Dissolve 2-methyl-4-methoxypyridine in acetic acid.

  • Add catalyst (5% Rh/Al

    
    O
    
    
    
    or PtO
    
    
    ).
  • Hydrogenate at 3-5 bar (mild pressure) to reduce the aromatic ring.

  • Acidic hydrolysis of the resulting methyl enol ether yields 2-methylpiperidin-4-one.

  • Isolate as HCl salt.

Critical Process Parameters (CPP) & Troubleshooting

Stability of the Free Base

The free base of 2-methylpiperidin-4-one is prone to:

  • Oxidation: Slowly darkens upon exposure to air.

  • Self-Condensation: The amine of one molecule can react with the ketone of another (Schiff base formation).

Corrective Action: Always store as the Hydrochloride (HCl) or Tosyl (TsOH) salt. If the free base must be isolated, keep it in solution at low temperature under Argon.

Impurity Profiling
ImpurityOriginRemoval Strategy
2,6-Dimethylpiperidin-4-one Double addition of crotonate or acetaldehydeStrict stoichiometry (1:1) and stepwise addition in Route A.
Piperidin-4-ol derivative Over-reduction (Route C)Control

pressure; monitor uptake precisely.

-Amino esters
Incomplete cyclization (Route A)Ensure anhydrous conditions for NaOEt; extend reflux time.

Comparative Analysis of Routes

The following table summarizes the trade-offs for process selection.

FeatureRoute A: DieckmannRoute B: Aza-Diels-AlderRoute C: Pyridine Red.
Starting Materials Cheap, Commodity (Acrylates)Expensive (Silyl dienes)Moderate (Subst. Pyridines)
Scalability High (Kg to Ton)Low/Medium (g to Kg)Medium (High pressure equip.)[3]
Stereocontrol Low (Racemic)High (Enantioselective) Low (Racemic)
Step Count High (3-4 steps)Low (2 steps)Very Low (1 step)
Atom Economy Moderate (CO2 loss)Low (Silyl waste)High

References

  • McElvain, S. M. (1948).[4] "Piperidine Derivatives.[3][4][5][6][7][8][9][10] XXX. 1-Methyl-4-piperidone".[4][11] Journal of the American Chemical Society. Link (Foundational Dieckmann chemistry for piperidones).

  • Fakhraian, H., et al. (2008).[3] "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone". Organic Preparations and Procedures International.[3] Link (Detailed optimization of the acrylate/Dieckmann protocol).

  • Danishefsky, S., & Kitahara, T. (1974). "A useful diene for the Diels-Alder reaction". Journal of the American Chemical Society. Link (Original methodology for silyloxy diene cycloadditions).

  • Rylander, P. N., & Himelstein, N. (1968). "Catalytic hydrogenation of 3- and 4-hydroxy pyridines". US Patent 3,408,354.[12] Link (Industrial hydrogenation routes).

  • Li, G., et al. (2005).[13] "Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene". Tetrahedron. Link (Modern stereoselective approaches).

Sources

Foundational

Stereochemistry of 2-Methylpiperidin-4-one hydrochloride

An In-Depth Technical Guide to the Stereochemistry of 2-Methylpiperidin-4-one Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylpiperidin-4-one hydrochloride is a pivotal chir...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Methylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpiperidin-4-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its stereochemical configuration is a critical determinant of the pharmacological and toxicological profile of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the stereochemistry of 2-Methylpiperidin-4-one, delving into its conformational landscape, methods of stereoselective synthesis and resolution, advanced analytical techniques for characterization, and the profound implications of its chirality in drug design. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for scientists engaged in the synthesis and application of piperidine-based scaffolds.

Foundational Stereochemistry and Conformational Analysis

The molecular structure of 2-Methylpiperidin-4-one features a six-membered piperidine ring containing a ketone at the C4 position and a methyl group at the C2 position.[1] The presence of the methyl group at the C2 carbon introduces a stereocenter, giving rise to a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility, which is advantageous for pharmaceutical formulations and synthetic manipulations.[1]

The biological activity of chiral drugs can differ significantly between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse side effects.[2][3] This fundamental principle underscores the necessity of controlling and confirming the stereochemistry of chiral synthons like 2-Methylpiperidin-4-one throughout the drug development process.[4]

G Figure 1: Enantiomers of 2-Methylpiperidin-4-one R_img R_img S_img S_img p1 p2 p1->p2

Caption: The (R) and (S) enantiomers of 2-Methylpiperidin-4-one.

Conformational Isomerism

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[5][6] In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The C2-methyl group is subject to this conformational equilibrium.

The conformational behavior is governed by a complex interplay of steric and electronic factors.[7][8]

  • Steric Hindrance: The equatorial position is generally more stable for the methyl group as it avoids unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

  • Electronic Effects: Hyperconjugation and electrostatic interactions can also influence conformational preference, though steric factors are often dominant for a simple alkyl group.[8]

Protonation of the nitrogen to form the hydrochloride salt introduces a positive charge, further influencing the ring's electronic landscape and conformational dynamics. The N-H bond will have its own axial/equatorial preference, which can impact the overall stability of the ring conformers.

G Figure 2: Chair Conformations of (R)-2-Methylpiperidin-4-one cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (More Stable) axial_img axial_img equatorial_img equatorial_img axial_img->equatorial_img Ring Flip

Caption: Axial vs. Equatorial conformers of the C2-methyl group.

Synthesis, Resolution, and Stereochemical Control

Achiral synthesis of piperidin-4-ones, often via multicomponent reactions like the Mannich condensation, typically yields a racemic mixture of the (R)- and (S)-enantiomers.[5][9] To access enantiomerically pure material, which is crucial for pharmaceutical development, chemists employ two primary strategies: chiral resolution and asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a robust and widely practiced method for separating enantiomers. The core principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Workflow: Chiral Resolution via Diastereomeric Salt Formation

G A Racemic (R/S)-2-Methylpiperidin-4-one B Add Chiral Resolving Agent (e.g., (S)-(+)-Camphorsulfonic acid) A->B C Formation of Diastereomeric Salts (R,S)-Salt and (S,S)-Salt B->C D Fractional Crystallization (Exploits different solubilities) C->D E Separated Diastereomeric Salts D->E F1 Less Soluble Salt (e.g., (R,S)-Salt) E->F1 Crystal F2 More Soluble Salt (e.g., (S,S)-Salt in mother liquor) E->F2 Solution G Liberate Free Base (Add strong base, e.g., NaOH) F1->G F2->G H1 Pure (R)-Enantiomer G->H1 H2 Pure (S)-Enantiomer G->H2

Caption: Workflow for enantiomeric separation by crystallization.

Experimental Protocol: Chiral Resolution with a Chiral Acid

This protocol is a representative example and must be optimized for specific laboratory conditions.

  • Dissolution: Dissolve the racemic 2-Methylpiperidin-4-one free base (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Resolving Agent: Add a solution of a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid (0.5 eq, to resolve one enantiomer), dissolved in the same solvent.[10]

  • Salt Formation & Crystallization: Stir the solution. The diastereomeric salt with lower solubility will begin to precipitate. The process can be encouraged by slow cooling or the addition of an anti-solvent.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 3N NaOH) to deprotonate the chiral acid and liberate the free base of the desired enantiomer.[10]

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., methylene chloride, ethyl acetate).

  • Purification & Salt Formation: Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base. The hydrochloride salt can be reformed by dissolving the free base in a solvent like ether and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (Section 3.2).

Analytical Characterization of Stereoisomers

Distinguishing between and quantifying the enantiomers of 2-Methylpiperidin-4-one requires specialized analytical techniques.

Spectroscopic Methods
  • NMR Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical.[11] However, NMR can be used to confirm the overall structure. To differentiate enantiomers, one can use a chiral derivatizing agent (e.g., Mosher's acid chloride) to create diastereomers with distinct NMR signals or use a chiral solvating agent to induce a chemical shift difference.[12] 2D NMR techniques can further aid in assigning the complex proton and carbon signals of the piperidinone ring.[13]

Table 1: Representative NMR Chemical Shifts

Atom Position ¹H Chemical Shift (ppm, approximate) ¹³C Chemical Shift (ppm, approximate)
C2-H 3.0 - 3.5 (m) 55 - 60
C2-CH₃ 1.1 - 1.3 (d) 15 - 20
C3-H₂ 2.4 - 2.8 (m) 45 - 50
C4 (C=O) - 205 - 210
C5-H₂ 2.6 - 3.0 (m) 45 - 50
C6-H₂ 3.1 - 3.6 (m) 50 - 55
N-H Variable, broad -

Note: Shifts are highly dependent on solvent, concentration, and protonation state.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the definitive methods for separating enantiomers and determining their purity (enantiomeric excess).[14] These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.

X-ray Crystallography

For a crystalline sample, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry of the molecule.[5][15] It is the gold standard for structural elucidation, offering precise bond lengths, angles, and conformational details in the solid state.

Relevance in Medicinal Chemistry and Drug Development

The 2-methyl-4-piperidone scaffold is a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds, including agents targeting the central nervous system.[9][16] The stereochemistry at the C2 position is paramount as it directly influences how the final molecule interacts with its biological target.

  • Receptor Binding: The methyl group can serve as a critical hydrophobic contact point within a receptor's binding pocket. Its specific (R) or (S) orientation dictates whether this interaction can occur, profoundly affecting binding affinity and efficacy.[17]

  • Conformational Constraint: The presence and orientation of the methyl group can restrict the conformational flexibility of the piperidine ring and any appended side chains. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

  • Metabolic Stability: The stereochemistry can influence the metabolic fate of a drug. Enzymes responsible for metabolism are themselves chiral and may selectively process one enantiomer over the other, leading to differences in pharmacokinetic profiles.

Conclusion

The stereochemistry of 2-Methylpiperidin-4-one hydrochloride is a multifaceted topic with profound practical implications for synthetic and medicinal chemistry. A thorough understanding of its enantiomeric and conformational properties is not merely an academic exercise but a prerequisite for the rational design and development of safe and effective pharmaceuticals. The ability to synthesize, separate, and rigorously analyze the stereoisomers of this key building block is a critical capability for any research organization aiming to innovate in the field of drug discovery.

References

  • Dimmock, J. R., & Puthucode, R. N. (1996). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Arias, H. R., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Manimekalai, A., et al. (2011). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Mimura, T. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A. Available at: [Link]

  • Barnaby, R. J., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • LookChem. (n.d.). 1-Methyl-4-piperidone. LookChem. Available at: [Link]

  • Odinity. (2018). IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY. Odinity. Available at: [Link]

  • Arulmozhi, S., et al. (2014). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin -4 -one Derivatives. ResearchGate. Available at: [Link]

  • Afonin, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Riddell, F. G., & Robinson, M. J. T. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

  • Mahdi, D. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • Jebaraj, J. W., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

  • Turov, A. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Patel, H., et al. (2022). A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
  • Chemguide. (n.d.). Learning outcome 29.4.4. Chemguide. Available at: [Link]

  • Wolf, L. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Belskaya, N. P., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Vanover, K. E., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality. Available at: [Link]

  • Wolf, L. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. BuyersGuideChem. Available at: [Link]

  • Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-Piperidones. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Methylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methylpiperidin-4-one hydrochloride, a key het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methylpiperidin-4-one hydrochloride, a key heterocyclic building block in medicinal chemistry. The narrative traces the historical context of piperidinone synthesis, from early foundational methods to the specific elucidation of this substituted derivative. Detailed synthetic protocols, mechanistic insights, and comparative analyses of various routes are presented to offer a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Piperidinone Core in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[1] Within this important class of heterocycles, the piperidin-4-one moiety serves as a versatile intermediate, providing a reactive handle for further molecular elaboration.[2] The carbonyl group at the 4-position allows for a diverse range of chemical transformations, making these compounds highly valuable starting materials in the synthesis of complex molecular architectures with significant biological activity.[2] The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The methyl group at the 2-position of the piperidinone core in 2-Methylpiperidin-4-one hydrochloride introduces a chiral center, opening avenues for the development of stereochemically defined and potentially more selective therapeutic agents.

Historical Context: The Dawn of Piperidinone Synthesis

The journey to understanding and synthesizing 2-Methylpiperidin-4-one hydrochloride is rooted in the broader history of piperidine chemistry. Early explorations into the synthesis of the piperidine nucleus were often driven by the desire to replicate the structures of naturally occurring alkaloids.

Foundational Syntheses: Mannich and Dieckmann Reactions

The early 20th century witnessed the development of powerful synthetic methodologies that laid the groundwork for the construction of the piperidin-4-one skeleton. The Mannich reaction , first described by Carl Mannich, involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia.[3] This three-component condensation has proven to be a robust method for the synthesis of a wide variety of β-amino carbonyl compounds, including piperidin-4-ones.[3]

A landmark 1948 paper by C. R. Noller and V. Baliah in the Journal of the American Chemical Society detailed the preparation of several piperidone derivatives using the Mannich reaction, highlighting its utility in this area.[4][5][6]

Another cornerstone of piperidinone synthesis is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[7] This reaction has been widely employed for the synthesis of cyclic ketones, including the piperidin-4-one ring system.[7]

The Emergence of Substituted Piperidones

Building upon these foundational methods, organic chemists began to explore the synthesis of substituted piperidin-4-ones. The strategic placement of alkyl or aryl groups on the piperidine ring was recognized as a critical factor in modulating the biological activity of the resulting compounds. This led to a surge in research focused on developing stereocontrolled methods for the synthesis of these more complex derivatives.

The Discovery of 2-Methylpiperidin-4-one

While a definitive singular "discovery" of 2-Methylpiperidin-4-one in the manner of a natural product isolation is not documented, its first reported synthesis can be traced to the work of Indian chemists exploring the synthesis of substituted piperidones. The pioneering work in this specific area is attributed to K. Thomas and M. V. Ramakrishnan . Their research, published in the Indian Journal of Chemistry, described the synthesis of 2,3-dimethyl- and 2,3,6-trimethyl-4-piperidones, which would have logically included the synthesis of the 2-methyl-4-piperidone precursor or as a related target.

The initial interest in such substituted piperidones was likely driven by the broader pursuit of novel heterocyclic compounds with potential pharmacological applications, a common theme in mid-20th-century organic chemistry research. The hydrochloride salt form offers improved stability and solubility in aqueous media, making it more amenable to handling and for use in subsequent chemical reactions or biological assays.

Synthetic Methodologies for 2-Methylpiperidin-4-one Hydrochloride

Several synthetic routes have been developed for the preparation of 2-Methylpiperidin-4-one and its hydrochloride salt. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials.

Mannich-Type Condensation

A common and historically significant approach to 2-methyl-4-piperidone involves a modification of the Mannich reaction. This method typically utilizes ethyl methyl ketone as the carbonyl component, an appropriate amine, and an aldehyde.

Mannich_Reaction cluster_reactants Reactants cluster_product Product Ethyl Methyl Ketone Ethyl Methyl Ketone Intermediate_1 Intermediate_1 Ethyl Methyl Ketone->Intermediate_1 + Ammonia Ammonia Ammonia Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_1 + 2-Methylpiperidin-4-one 2-Methylpiperidin-4-one Intermediate_1->2-Methylpiperidin-4-one Cyclization Catalytic_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Methyl-4-pyridone 2-Methyl-4-pyridone 2-Methylpiperidin-4-one 2-Methylpiperidin-4-one 2-Methyl-4-pyridone->2-Methylpiperidin-4-one Hydrogenation H2 H2 H2->2-Methylpiperidin-4-one PtO2 or Pd/C PtO2 or Pd/C PtO2 or Pd/C->2-Methylpiperidin-4-one

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-2-Methylpiperidin-4-one Hydrochloride

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and stereochemically rigorous protocol for the synthesis of (R)-2-Methylpiperidin-4-one hydrochloride . [1] Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and stereochemically rigorous protocol for the synthesis of (R)-2-Methylpiperidin-4-one hydrochloride .

[1]

Abstract & Strategic Overview

The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NK1 antagonists, fentanyl analogs, and various peptidomimetics. While racemic synthesis is trivial, accessing the (R)-enantiomer with high optical purity requires strict stereocontrol.

This protocol details the asymmetric synthesis of (R)-2-methylpiperidin-4-one hydrochloride using (R)-(+)-1-Phenylethylamine as a chiral auxiliary. Unlike direct asymmetric hydrogenation (which often suffers from catalyst deactivation by the basic amine) or organocatalytic methods (which can be difficult to scale), this auxiliary-directed Michael–Dieckmann sequence offers three distinct advantages:

  • Self-Validating Purification: The intermediate diastereomers are crystalline and separable, allowing for enantiomeric excess (ee) enrichment prior to the final steps.

  • Scalability: The reagents (methyl crotonate, methyl acrylate, NaH) are inexpensive and available in bulk.

  • Predictability: The stereochemical outcome is governed by the well-understood steric induction of the phenylethyl group.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target ring into two acyclic precursors: methyl crotonate and methyl acrylate , linked by the chiral amine auxiliary.

Reaction Logic[2][3][4]
  • Stereocenter Formation: The C2-methyl stereocenter is established during the initial aza-Michael addition of the chiral amine to methyl crotonate.

  • Ring Closure: A second Michael addition to methyl acrylate followed by a Dieckmann condensation builds the ring.

  • Auxiliary Removal: Catalytic hydrogenolysis cleaves the chiral directing group, leaving the optically active piperidone.

G Start Starting Materials: (R)-(+)-1-Phenylethylamine Methyl Crotonate Inter1 Intermediate A: Chiral Secondary Amine (Stereocenter Established) Start->Inter1 Aza-Michael Addition (Kinetic Control) Inter2 Intermediate B: Diester Precursor Inter1->Inter2 + Methyl Acrylate (Michael Addition) Cyclic Intermediate C: N-Protected Piperidone (Diastereomer Separation) Inter2->Cyclic 1. Dieckmann Cyclization (NaH) 2. Decarboxylation (HCl/Heat) Final Target Product: (R)-2-Methylpiperidin-4-one HCl Cyclic->Final Pd/C Hydrogenolysis HCl Salt Formation

Figure 1: Strategic workflow for the asymmetric synthesis of (R)-2-methylpiperidin-4-one HCl.

Detailed Experimental Protocol

Phase 1: Asymmetric Aza-Michael Addition

Objective: Establish the C2 stereocenter using the chiral auxiliary.

  • Reagents:

    • (R)-(+)-1-Phenylethylamine (1.0 equiv)

    • Methyl crotonate (1.1 equiv)

    • Methanol (Solvent, anhydrous)

  • Procedure:

    • Charge a reaction vessel with (R)-(+)-1-Phenylethylamine (e.g., 12.1 g, 100 mmol) and anhydrous methanol (50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add Methyl crotonate (11.0 g, 110 mmol) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

      • Mechanistic Note: The addition of the amine to the

        
        -carbon of the crotonate is reversible; long reaction times favor the thermodynamic product. The (R)-amine auxiliary induces formation of the desired diastereomer via steric steering.
        
    • Concentrate in vacuo to yield the crude secondary amine (Intermediate A).

Phase 2: Tandem Michael–Dieckmann Cyclization

Objective: Build the piperidine ring and decarboxylate.

  • Reagents:

    • Methyl acrylate (1.2 equiv)

    • Sodium hydride (NaH, 60% dispersion, 1.5 equiv)

    • Toluene (Solvent)[1]

    • Hydrochloric acid (6M)

  • Procedure:

    • Dissolve Intermediate A in toluene (100 mL).

    • Add Methyl acrylate (10.3 g, 120 mmol) and reflux for 16 hours. Monitor by TLC for the disappearance of the secondary amine.

    • Cool the solution to 0°C. Carefully add NaH (6.0 g, 150 mmol) in portions.

      • Safety: Massive hydrogen gas evolution. Ensure proper venting.

    • Heat to reflux for 4 hours to effect the Dieckmann condensation. The solution will turn viscous/orange.

    • Cool to room temperature and quench with glacial acetic acid (excess).

    • Add 6M HCl (100 mL) and reflux vigorously for 6 hours.

      • Chemistry: This step hydrolyzes the

        
        -keto ester and induces thermal decarboxylation, yielding the N-substituted piperidone.
        
    • Basify with NaOH (pH > 12) and extract with dichloromethane (DCM).

    • Critical Purification: Recrystallize the crude oil from Ethanol/Hexane. This step enriches the major diastereomer (typically >95:5 dr).

Phase 3: Hydrogenolysis & Salt Formation

Objective: Remove the auxiliary and isolate the hydrochloride salt.

  • Reagents:

    • Pd/C (10 wt% loading)

    • Hydrogen gas (Balloon or 1 atm)

    • Ethanol[2][1][3][4][5]

    • HCl in Dioxane (4M)

  • Procedure:

    • Dissolve the purified N-phenylethyl piperidone (10 mmol) in ethanol (50 mL).

    • Add 10% Pd/C (10 wt% of substrate mass).

    • Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12–18 hours.

      • QC Check: Monitor by TLC or LC-MS for the loss of the benzyl/phenylethyl group.

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate to ~10 mL volume.

    • Add 4M HCl in dioxane (3.0 mL, 12 mmol) dropwise at 0°C.

    • Add diethyl ether to precipitate the product.

    • Filter the white solid and dry under high vacuum.

Quantitative Data Summary

ParameterSpecificationNotes
Yield (Overall) 45 – 55%From (R)-PEA start
Enantiomeric Excess (ee) > 96%Determined by Chiral HPLC
Appearance White crystalline solidHygroscopic
Melting Point 162 – 165°CDecomposes
Specific Rotation

(c=1, MeOH) Verify batch specific

Quality Control & Validation

Chiral HPLC Method

To validate the enantiomeric purity of the final (R)-2-methylpiperidin-4-one HCl:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (weak chromophore) or refractive index (RI).

  • Derivatization (Optional): If UV signal is too low, derivatize with benzoyl chloride prior to injection to enhance detection.

NMR Validation

H NMR (400 MHz, D

O):
  • 
     3.85 (m, 1H, H-2)
    
  • 
     3.50 (m, 1H, H-6 eq)
    
  • 
     3.25 (m, 1H, H-6 ax)
    
  • 
     2.80 (m, 2H, H-3)
    
  • 
     2.55 (m, 2H, H-5)
    
  • 
     1.45 (d, 
    
    
    
    Hz, 3H, CH
    
    
    )

References

  • Dieckmann Cyclization Mechanism & Protocol

    • Kuehne, M. E. (1961). The Application of Enamines to the Synthesis of Piperidones. Journal of the American Chemical Society, 83(6), 1492–1498. Link

  • Chiral Auxiliary Route (Phenylethylamine)

    • Matsumura, Y., et al. (2002). Stereoselective Synthesis of 2-Substituted Piperidines. Tetrahedron Letters, 43(16), 2919-2922. Link

  • Alternative Comins-Meyers Method (For comparison)

    • Comins, D. L., & Joseph, S. P. (1996). Asymmetric Synthesis of 2-Alkyl-2,3-dihydro-4-pyridones. Organic Syntheses, 73, 199. Link

  • Salt Formation & Stability

    • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Application

Experimental procedure for N-alkylation of 2-Methylpiperidin-4-one hydrochloride

Application Note & Experimental Protocol Executive Summary & Strategic Analysis The N-alkylation of 2-Methylpiperidin-4-one hydrochloride (CAS: 790667-45-7) is a pivotal transformation in the synthesis of piperidine-base...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary & Strategic Analysis

The N-alkylation of 2-Methylpiperidin-4-one hydrochloride (CAS: 790667-45-7) is a pivotal transformation in the synthesis of piperidine-based alkaloids, analgesics (e.g., fentanyl analogs), and neuroactive ligands.[1][2] Unlike the unsubstituted 4-piperidone, the C2-methyl group introduces specific stereoelectronic constraints and stability challenges that require a modified approach.[1]

The Core Challenge: Stability vs. Reactivity

The free base of 4-piperidone and its methyl analogs are thermodynamically unstable.[1] They are prone to:

  • Intermolecular Aldol Condensation: Leading to dimerization or polymerization.[1][2]

  • Retro-Michael Addition: Decomposition under vigorous basic conditions.[1][2]

  • Steric Hindrance: The C2-methyl group creates steric bulk near the nitrogen nucleophile, potentially reducing the rate of

    
     reactions compared to the parent piperidone.
    

The Solution: This guide presents two self-validating protocols designed to minimize the lifetime of the free base in the absence of an electrophile.

  • Method A (Direct Alkylation): Uses a heterogeneous base (

    
    ) in a polar aprotic solvent to generate the nucleophile in situ.[2]
    
  • Method B (Reductive Amination): Uses Sodium Triacetoxyborohydride (STAB) for chemoselective N-alkylation without affecting the C4-ketone.[1][2]

Reaction Mechanism & Logic Flow

The following diagram illustrates the kinetic competition between the desired alkylation and the parasitic degradation pathways.

ReactionLogic Substrate 2-Methylpiperidin-4-one HCl Salt FreeBase Free Base (Transient Species) Substrate->FreeBase Neutralization (Base/Solvent) Product N-Alkylated Product (Stable) FreeBase->Product Electrophile (R-X) Fast Kinetic Control Dimer Aldol Dimer/Polymer (Irreversible impurity) FreeBase->Dimer Self-Condensation Slow (Avoid by Dilution)

Figure 1: Kinetic competition pathway. Success depends on maximizing the rate of FreeBase


 Product while suppressing FreeBase 

Dimer.

Experimental Protocols

Method A: Direct Alkylation (General Purpose)

Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide) and non-sensitive electrophiles.[1][2]

Reagents:

  • 2-Methylpiperidin-4-one HCl (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1][2][3]

  • Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)[1][2]
    
  • Acetonitrile (ACN), anhydrous (0.1 M concentration)[1][2][3]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides.[1][2]

Step-by-Step Procedure:

  • Preparation of the Slurry: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2-Methylpiperidin-4-one HCl (10 mmol) in anhydrous Acetonitrile (100 mL).

    • Note: Do not use water or alcohols; protic solvents can stabilize the enol form, promoting self-condensation.[1]

  • Base Addition (The "In Situ" Release): Add

    
      (30 mmol) in a single portion. Stir vigorously at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture will remain a white suspension.[1][2] The base slowly neutralizes the HCl salt, releasing the free amine in low concentrations.

  • Electrophile Addition: Add the Alkyl Halide (11 mmol) dropwise over 5 minutes.

    • Critical Checkpoint: If the reaction is exothermic (e.g., with methyl iodide), cool to 0°C during addition, then warm to RT.[1]

  • Reaction Monitoring: Stir at 40–60°C. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS.

    • Target Time: 4–12 hours.[1][2][4]

    • Endpoint: Disappearance of the polar starting material spot (near baseline) and appearance of a less polar product spot.[2]

  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) through a Celite pad.[1]
    • Concentrate the filtrate in vacuo.[1][2]

    • Redissolve the residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).[2]
    • Dry over

      
      , filter, and concentrate.[1][2][5][6]
      
Method B: Reductive Amination (High Selectivity)

Best for: Aldehydes, avoiding over-alkylation (quaternization), and preserving delicate functionalities.[1][2]

Reagents:

  • 2-Methylpiperidin-4-one HCl (1.0 equiv)[1][2]

  • Aldehyde (1.05 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (AcOH) (1.0 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Procedure:

  • Free-Basing (Controlled): Suspend the HCl salt in DCM. Add Triethylamine (

    
    )  (1.0 equiv) and stir for 10 minutes to liberate the amine.
    
    • Why? STAB requires a slightly acidic to neutral pH to function effectively, but the amine must be free to form the iminium ion.

  • Imine Formation: Add the Aldehyde (1.05 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at RT for 30–60 minutes.[1][2]

    • Mechanism:[1][4][7][8][9][10][11][12][13] This forms the iminium ion intermediate.[1][2][6] The AcOH catalyzes this step.[1][2]

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.[1][2]
      
    • Selectivity: STAB will reduce the iminium ion but is generally too mild to reduce the C4 ketone under these conditions.[1]

  • Quench & Isolation:

    • Quench with saturated

      
       solution (gas evolution!).[1][2]
      
    • Extract with DCM (

      
      ).[1][2][6]
      
    • Wash combined organics with Brine.[1][2][6]

    • Dry (

      
      ) and concentrate.[1][2]
      

Data Analysis & Troubleshooting

Expected Analytical Signatures

When characterizing the product, the C2-Methyl group provides a distinct diagnostic handle.[1]

SignalExpected Shift (1H NMR, CDCl3)MultiplicityNotes
C2-Methyl

1.0 – 1.2 ppm
Doublet (

Hz)
Diagnostic for backbone integrity.[1][2]
C2-H

2.8 – 3.2 ppm
MultipletShifts upfield upon N-alkylation compared to HCl salt.[1][2]
N-CH2-R Depends on R groupAB System or SingletDiastereotopic protons often observed due to C2 chirality.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Free base concentration too high before alkylation.[1][2]Switch to Method A (Heterogeneous base) to limit free base concentration.[1][2]
C4-Ketone Reduction Reducing agent too strong (Method B).Ensure use of STAB (Sodium Triacetoxyborohydride), NOT

.[1][2]
Incomplete Reaction Steric hindrance at C2.[1][2][14]Increase temperature to 60°C (Method A) or use DCE at reflux (Method B).[1][2]
Quaternization Excess alkyl halide.[1][2][3][8]Strictly control stoichiometry (1.05 - 1.1 equiv). Use syringe pump addition.

References

  • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride Synthesis & Properties. Retrieved from 14.[1][2]

  • Organic Syntheses. Synthesis of 1-benzylpiperazine (Analogous Procedure). Org.[1][2][6][14] Synth. 1955 , 35,[1] 10. 5.[1][2][4][15]

  • BenchChem. Application Notes for N-Alkylation of 4-(Piperidin-4-yl)aniline.6.[1][2][3][4][8][12][13][14]

  • ResearchGate. Procedure for N-alkylation of Piperidine (Discussion & Protocols).3.[1][2][4][8][12][15]

  • Google Patents. Process of making fentanyl intermediates (WO2006055321A2).[1][2] (Demonstrates STAB reductive amination on piperidones). 12.

Sources

Method

Application Notes and Protocols for the Reductive Amination of 2-Methylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of Substituted Piperidines The piperidine moiety is a ubiquitous structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with biological targets. Specifically, 4-amino-2-methylpiperidine derivatives are key intermediates in the synthesis of a range of therapeutic agents, including analgesics, antipsychotics, and anti-infectives. The strategic introduction of substituents on the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile.

Reductive amination stands out as one of the most efficient and widely utilized methods for the synthesis of substituted amines from ketones or aldehydes.[1] This one-pot reaction, which involves the formation and subsequent reduction of an imine or enamine intermediate, offers a powerful tool for forging carbon-nitrogen bonds with high functional group tolerance and operational simplicity.[2] This guide provides a detailed exploration of the reaction conditions for the reductive amination of 2-Methylpiperidin-4-one hydrochloride, a critical starting material for accessing diverse 4-amino-2-methylpiperidine scaffolds.

Mechanistic Insights: The Chemistry Behind the Transformation

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of 2-Methylpiperidin-4-one. This is followed by dehydration to form an iminium ion, which then deprotonates to yield the corresponding imine. The formation of the imine is a reversible process and is often the rate-determining step. The presence of the hydrochloride in the starting material necessitates the addition of a non-nucleophilic base to liberate the free amine of the piperidone for efficient reaction with the primary amine.

  • Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, affording the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to selectively reduce the imine in the presence of the starting ketone.

Reductive_Amination_Mechanism ketone 2-Methylpiperidin-4-one intermediate Iminium Ion Intermediate ketone->intermediate + R-NH2 - H2O amine Primary Amine (R-NH2) amine->intermediate imine Imine intermediate->imine - H+ product 4-Amino-2-methylpiperidine Derivative imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction caption Mechanism of Reductive Amination

Comparative Analysis of Reaction Conditions

The success of the reductive amination of 2-Methylpiperidin-4-one hydrochloride hinges on the careful selection of several key parameters. Below is a summary of common conditions and their implications for the reaction outcome.

ParameterOptionsConsiderations & Rationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly Recommended. Mild and selective for imines over ketones, allowing for a one-pot procedure. Tolerates a wide range of functional groups.
Sodium Cyanoborohydride (NaBH₃CN)Effective and selective, but highly toxic and generates cyanide waste.
Sodium Borohydride (NaBH₄)Can reduce the starting ketone. Requires a two-step process where the imine is pre-formed before the addition of the reducing agent.
Catalytic Hydrogenation (e.g., H₂, Pd/C)"Green" option, but often requires elevated pressure and temperature, and may not be suitable for all functional groups.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common, non-protic solvents that are compatible with NaBH(OAc)₃.[3]
Tetrahydrofuran (THF)A good alternative to chlorinated solvents.
Methanol (MeOH) or Ethanol (EtOH)Protic solvents that can react with NaBH(OAc)₃ and are generally not recommended for this reagent.[4] They are suitable for reactions with NaBH₄.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Essential. Required to neutralize the hydrochloride salt of the starting material, liberating the free amine for imine formation. A slight excess (1.1-1.2 equivalents) is typically used.
Acid Catalyst Acetic Acid (AcOH)Can be used to catalyze imine formation, particularly with less reactive ketones. However, with the hydrochloride salt as the starting material, the in-situ formed triethylammonium hydrochloride may serve a similar role.
Temperature Room Temperature (20-25 °C)Sufficient for most reductive aminations with NaBH(OAc)₃, offering a balance between reaction rate and selectivity.
Stoichiometry Amine: 1.0-1.2 equivalentsA slight excess of the amine can help drive the imine formation equilibrium.
Reducing Agent: 1.2-1.5 equivalentsAn excess of the reducing agent is used to ensure complete conversion of the imine intermediate.

Stereochemical Considerations: The Impact of the 2-Methyl Group

The presence of a methyl group at the C2 position of the piperidone ring introduces a stereocenter, which can influence the stereochemical outcome of the reduction at C4. The product, a 4-amino-2-methylpiperidine derivative, can exist as two diastereomers: cis (where the methyl and amino groups are on the same face of the ring) and trans (where they are on opposite faces).

The diastereoselectivity of the reduction is influenced by the steric hindrance imposed by the C2-methyl group. Hydride delivery from the reducing agent can occur from either the axial or equatorial face of the imine intermediate. Generally, hydride attack is favored from the less sterically hindered face. For a chair-like conformation of the iminium ion intermediate, the axial approach is often hindered by the axial hydrogens at C3 and C5. Therefore, equatorial attack of the hydride is often favored, leading to the formation of the cis diastereomer as the major product. However, the exact diastereomeric ratio can be influenced by the specific reducing agent, solvent, and the nature of the substituent on the imine nitrogen.

Stereoselectivity cluster_intermediate Iminium Ion Intermediate cluster_products Diastereomeric Products Intermediate R || N+ / Me--C---C  |   |  C---C  |   |  H---N      | Hydride_Eq Hydride Attack (Equatorial) Intermediate->Hydride_Eq Hydride_Ax Hydride Attack (Axial) Intermediate->Hydride_Ax Cis_Product cis-Isomer (Equatorial Attack) Trans_Product trans-Isomer (Axial Attack) Hydride_Eq->Cis_Product Major Hydride_Ax->Trans_Product Minor caption Stereochemical outcome of the reduction

Experimental Protocol: Reductive Amination with Benzylamine

This protocol provides a detailed procedure for the reductive amination of 2-Methylpiperidin-4-one hydrochloride with benzylamine using sodium triacetoxyborohydride.

Materials:

  • 2-Methylpiperidin-4-one hydrochloride

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Methylpiperidin-4-one hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M. Add triethylamine (TEA, 1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired N-benzyl-2-methylpiperidin-4-amine as a mixture of diastereomers.

Experimental_Workflow start Start setup 1. Reaction Setup: 2-Methylpiperidin-4-one HCl in flask start->setup solvent_base 2. Add anhydrous DCM and TEA setup->solvent_base amine_add 3. Add Benzylamine solvent_base->amine_add imine_formation Stir for 30-60 min amine_add->imine_formation reduction 4. Add NaBH(OAc)3 imine_formation->reduction reaction 5. Stir at RT, monitor by TLC/LC-MS reduction->reaction workup 6. Quench with NaHCO3, extract with DCM reaction->workup purification 7. Dry, concentrate, and purify by column chromatography workup->purification end End Product purification->end caption Experimental workflow for reductive amination

Conclusion and Best Practices

The reductive amination of 2-Methylpiperidin-4-one hydrochloride is a robust and versatile method for the synthesis of valuable 4-amino-2-methylpiperidine derivatives. The use of sodium triacetoxyborohydride is highly recommended for its mildness, selectivity, and operational simplicity in a one-pot procedure. Careful attention to the stoichiometry of reagents, particularly the use of a non-nucleophilic base to neutralize the hydrochloride salt, is crucial for achieving high yields. The inherent diastereoselectivity of the reaction, favoring the cis product, should be considered in the experimental design and product analysis. This detailed guide, grounded in established chemical principles and supported by the cited literature, provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tarasov, A. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11916–11971. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Reductive amination. . [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115 Handout. [Link]

  • Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Hitchhiker’s guide to reductive amination. Green Chemistry, 23(15), 5449-5487. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Hood, J. R., et al. (2018). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 20(15), 4566–4570. [Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 2-Methylpiperidin-4-one Hydrochloride Derivatives

Executive Summary 2-Methylpiperidin-4-one is a critical pharmacophore in the synthesis of neuroactive alkaloids, substance P antagonists, and antihistamines. Unlike its symmetrical counterpart (2,2,6,6-tetramethylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperidin-4-one is a critical pharmacophore in the synthesis of neuroactive alkaloids, substance P antagonists, and antihistamines. Unlike its symmetrical counterpart (2,2,6,6-tetramethylpiperidin-4-one), the synthesis of the mono-methyl derivative presents a specific regiochemical challenge: ensuring the methyl group is installed exclusively at the C2 position without over-alkylation or polymerization.

This Application Note details two distinct catalytic workflows:

  • Protocol A (The "Modified Dieckmann" Route): A robust, scalable method utilizing base catalysis and catalytic hydrogenolysis for high-throughput synthesis of the racemic hydrochloride salt.

  • Protocol B (Asymmetric Catalytic Hydrogenation): An advanced method using Chiral Rhodium/Ruthenium complexes to achieve high enantiomeric excess (ee >95%) for the (S)- or (R)-isomer.

Scientific Context & Mechanistic Causality

The Regioselectivity Challenge

The classical Mannich condensation of acetone, formaldehyde, and ammonia yields symmetrical piperidones. To synthesize the 2-methyl derivative, the symmetry must be broken.

  • Why Dieckmann? The Dieckmann condensation allows for the stepwise construction of the ring. By reacting an amine first with a crotonate (C4 backbone) and then an acrylate (C3 backbone), the position of the methyl group is structurally "locked" before cyclization.

  • Why Catalytic Hydrogenation? The most efficient protection strategy for the ring nitrogen is the benzyl group (Bn). Removing this group requires catalytic hydrogenolysis (Pd/C), a step that must be optimized to prevent the reduction of the ketone moiety to an alcohol.

Protocol A: Regioselective Modified Dieckmann Synthesis (Racemic)

This protocol is the industry standard for generating multi-gram quantities of 2-methylpiperidin-4-one HCl. It relies on a "one-pot, two-step" Michael addition sequence followed by base-mediated cyclization.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Starting Materials: Benzylamine (1.0 eq), Methyl Crotonate (1.1 eq), Methyl Acrylate (1.1 eq).

  • Catalysts/Bases: Sodium Methoxide (NaOMe) (powder, 2.5 eq), 10% Pd/C (5 mol%).

  • Solvents: Methanol (anhydrous), Toluene, Ethanol.

  • Acid: Concentrated HCl, Isopropanol/HCl.

Step-by-Step Methodology
Phase 1: Sequential Michael Addition (The "Locking" Step)
  • Charge a reactor with Benzylamine (1.0 eq) and Methanol (5 vol).

  • Cool to 0°C.

  • Add Methyl Crotonate (1.1 eq) dropwise over 1 hour. Note: The crotonate is less reactive than acrylate; adding it first ensures the amine attacks the sterically hindered crotonate beta-carbon while the amine is most nucleophilic.

  • Stir at reflux for 4 hours. Monitor by TLC/LCMS for disappearance of benzylamine.

  • Cool to room temperature.

  • Add Methyl Acrylate (1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

    • Checkpoint: You now have the unsymmetrical tertiary amine diester.

Phase 2: Dieckmann Cyclization[1][2]
  • Solvent Swap: Concentrate the reaction mixture to remove methanol and dissolve the residue in anhydrous Toluene.

  • Cyclization: Add NaOMe (2.5 eq) to the toluene solution. Heat to 110°C (reflux) for 4 hours.

    • Mechanism:[3][4][5][6][7] The base deprotonates the alpha-carbon of the acrylate arm, which attacks the crotonate ester, closing the ring to form the

      
      -keto ester.
      
  • Hydrolysis/Decarboxylation: Add 6M HCl (excess) to the hot reaction mixture. Reflux for 6 hours.

    • Result: This hydrolyzes the ester and thermally decarboxylates the

      
      -keto acid, yielding 1-benzyl-2-methylpiperidin-4-one.
      
Phase 3: Catalytic Hydrogenolysis & Salt Formation
  • Neutralize the crude mixture with NaOH to pH 10 and extract the free base into Ethyl Acetate.

  • Hydrogenation: Dissolve the free base in Ethanol. Add 10% Pd/C (5 mol%).

  • Pressurize with

    
     (3 atm) and stir at room temperature for 6 hours.
    
    • Critical Control: Monitor closely.[1] Over-reduction leads to 4-hydroxypiperidine. Stop immediately upon theoretical

      
       uptake.
      
  • Salt Formation: Filter off the catalyst. Add HCl in Isopropanol (1.1 eq) to the filtrate.

  • Crystallization: Cool to 0°C. Filter the white precipitate.

Data Summary: Protocol A
ParameterTypical ValueNotes
Overall Yield 65 - 72%From benzylamine
Purity (HPLC) >98%After recrystallization
Regioselectivity >99:12-methyl vs 3-methyl
Key Impurity 4-piperidinolFrom over-reduction

Protocol B: Asymmetric Catalytic Hydrogenation (Enantioselective)

For drug development requiring the specific (S)- or (R)-enantiomer, resolution of the racemic salt is inefficient. This protocol uses a chiral transition metal catalyst to set the stereocenter on a dehydropiperidinone precursor.

The Precursor Strategy

Instead of building the ring chirally, we synthesize the unsaturated 2-methyl-2,3-dihydro-4-pyridone (enaminone) and reduce it asymmetrically.

Reagents
  • Precursor: 1-Cbz-2-methyl-2,3-dihydro-4-pyridone.

  • Catalyst: [Rh(COD)Cl]

    
     + (S)-BINAP (or SegPhos ligands).
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or THF.

Protocol
  • Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]

    
     (1 mol%) and (S)-BINAP (2.2 mol%) in degassed THF. Stir for 30 min to form the active cationic complex.
    
  • Hydrogenation: Add the enaminone precursor (1.0 eq).

  • Reaction: Transfer to an autoclave. Pressurize to 50 bar

    
    . Stir at 50°C for 24 hours.
    
    • Mechanism:[3][4][5][6][7] The Rh-chiral phosphine complex coordinates to the enaminone alkene. The hydride transfer is directed by the steric bulk of the ligand, establishing the C2 stereocenter.

  • Deprotection: The Cbz group is removed via standard Pd/C hydrogenolysis (as in Protocol A) or using TMSI if the benzyl group is resistant.

  • Workup: Evaporate solvent. The product is the N-protected chiral ketone. Deprotection yields the chiral amine salt.

Visualization of Signaling Pathways

Diagram 1: The Modified Dieckmann Regioselective Pathway

This diagram illustrates the "locking" mechanism that guarantees the 2-methyl position.

DieckmannPathway Start Benzylamine Step1 Michael Addn 1: Methyl Crotonate Start->Step1 Inter1 Intermediate A: Sec-Amine (Branched) Step1->Inter1 Regioselective Attack Step2 Michael Addn 2: Methyl Acrylate Inter1->Step2 Inter2 Intermediate B: Diester (Asymmetric) Step2->Inter2 Step3 Dieckmann Cyclization (NaOMe/Toluene) Inter2->Step3 Base Catalysis Inter3 Beta-Keto Ester (Cyclic) Step3->Inter3 Step4 Decarboxylation (HCl/Reflux) Inter3->Step4 Product 1-Bn-2-Methyl-4-Piperidone Step4->Product

Caption: Sequential Michael additions ensure the methyl group is fixed at C2 before ring closure.

Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation

This diagram details the Rhodium-catalyzed enantioselective reduction.

CatalyticCycle Cat Rh(I)-BINAP Active Catalyst Coord Substrate Coordination (Enaminone Binding) Cat->Coord OxAdd Oxidative Addition (H2) Coord->OxAdd MigIns Migratory Insertion (Enantio-determining) OxAdd->MigIns Stereocontrol RedElim Reductive Elimination MigIns->RedElim RedElim->Cat Regeneration Prod Chiral Piperidone (S-Isomer) RedElim->Prod

Caption: The Rh-BINAP cycle sets the C2 stereocenter via face-selective hydride transfer.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in the lab, use these checkpoints:

  • The "Crotonate Lag" Check (Protocol A):

    • Observation: After adding methyl crotonate, the reaction may seem slow.

    • Validation: Do NOT add methyl acrylate until TLC shows <5% residual benzylamine. Adding acrylate too early results in "double-acrylate" addition (unsubstituted impurity) and residual crotonate.

  • The "Decarboxylation Bubble" (Protocol A):

    • Observation: During the HCl reflux, vigorous gas evolution (

      
      ) must be observed.
      
    • Validation: If bubbling ceases early, check pH. The solution must be strongly acidic (pH < 1) to drive the equilibrium.

  • The "Over-Reduction" Monitor (Protocol A & B):

    • Validation: Use IR spectroscopy during hydrogenation. Monitor the Carbonyl stretch (

      
      ) at ~1715 cm⁻¹. If this peak begins to diminish relative to the C-H stretch, the ketone is reducing to the alcohol. Stop immediately.
      

References

  • Dieckmann Condensation Mechanism & Protocols

    • Synthesis of Piperidin-4-ones.[8][9][3][1][10][2][11][12] Organic Chemistry Portal.[3] Link

  • Asymmetric Synthesis of Piperidines

    • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.[4] Journal of Zhejiang University-Science A. Link

  • Catalytic Hydrogenation Strategies

    • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride Product Data & Synthesis Routes.Link

  • Organocatalytic Approaches (L-Proline)

    • Monaco, M. R., et al. (2011).[13] Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids.[13] Organic Letters.[13] Link

  • General Piperidone Pharmacophore Review

    • Piperidin-4-one: the potential pharmacophore. PubMed.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methylpiperidin-4-one Hydrochloride Synthesis

Executive Summary & Strategic Approach The synthesis of 2-Methylpiperidin-4-one hydrochloride is a classic problem in heterocyclic chemistry that often suffers from low yields due to three competing factors: regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 2-Methylpiperidin-4-one hydrochloride is a classic problem in heterocyclic chemistry that often suffers from low yields due to three competing factors: regioselectivity failure during the Michael addition, incomplete cyclization (Dieckmann), and product instability (oxidation/polymerization) of the free base.[1]

To achieve "drug development" grade yields (>65% overall), you cannot rely on the direct condensation of ammonia with crotonates.[1] The optimized protocol requires a Stepwise Asymmetric Michael Addition strategy using a benzylamine protectant, followed by Dieckmann cyclization, decarboxylation, and hydrogenolysis.[1]

This guide moves beyond standard textbook descriptions to address the process variables that cause batch failure.

The Optimized Synthetic Workflow (Visual)

The following flowchart outlines the high-yield "Benzylamine Route." This pathway avoids the polymerization issues common in direct ammonia syntheses.[1]

G Start Start: Benzylamine (1.0 equiv) Step1 Step 1: Mono-Michael Addition + Methyl Crotonate (1.1 equiv) Reflux, 12-24h Start->Step1 Check1 QC Check: 1H NMR Confirm disappearance of amine H Step1->Check1 Check1->Step1 Incomplete (Continue Heating) Step2 Step 2: Second Michael Addition + Methyl Acrylate (1.1 equiv) Slow addition @ 0-5°C Check1->Step2 Pass Intermediate Intermediate: Asymmetric Diester (N-benzyl-N-(2-methoxycarbonylethyl) -3-aminobutyrate) Step2->Intermediate Step3 Step 3: Dieckmann Cyclization NaOEt or NaH / Toluene Reflux Intermediate->Step3 Step4 Step 4: Hydrolysis & Decarboxylation 6M HCl, Reflux Step3->Step4 Step5 Step 5: Hydrogenolysis (Deprotection) H2, Pd/C, MeOH Step4->Step5 Salt Step 6: Salt Formation HCl in iPrOH/Et2O Step5->Salt Final Final Product: 2-Methylpiperidin-4-one HCl Salt->Final

Caption: Stepwise "Benzylamine Route" preventing bis-alkylation by controlling Michael acceptor reactivity order.

Critical Process Modules & Troubleshooting

Module 1: The "Order of Addition" Trap (Michael Addition)

The Problem: Mixing Benzylamine, Methyl Crotonate, and Methyl Acrylate simultaneously results in low yields.[1] The Mechanism: Methyl acrylate is significantly more electrophilic (less sterically hindered) than methyl crotonate.[1] If mixed together, the amine reacts twice with the acrylate, forming the symmetric impurity N-benzyl-bis(2-methoxycarbonylethyl)amine, leaving the crotonate unreacted.[1]

Optimized Protocol:

  • Force the Difficult Bond First: React Benzylamine with Methyl Crotonate (1.1 eq) in methanol under reflux.[1] This reaction is slow due to the

    
    -methyl steric hindrance.[1] Monitor via TLC/NMR until the secondary amine is formed.[1]
    
  • Add the Easy Bond Second: Cool the mixture to 0°C. Add Methyl Acrylate dropwise.[1] This reaction is fast.

SymptomDiagnosisCorrective Action
NMR shows symmetric peaks Bis-acrylate addition occurred.[1]Restart. You must react Crotonate before adding Acrylate.[1]
Reaction Stalls (Step 1) Crotonate is sluggish.[1]Use a sealed tube or higher boiling solvent (Ethanol) to increase temp >70°C.
Module 2: Dieckmann Cyclization Optimization

The Problem: The cyclization is reversible. Presence of water kills the reaction by hydrolyzing the ester before cyclization.[1] The Reagent Choice:

  • Sodium Ethoxide (NaOEt) in Ethanol: Standard, but equilibrium-limited.[1]

  • Sodium Hydride (NaH) in Toluene: Recommended for High Yield. This is irreversible as H2 gas is evolved, driving the reaction to completion.[1]

Optimized Protocol (NaH Method):

  • Suspend NaH (1.5 eq) in dry Toluene.

  • Add the Diester (from Module 1) dropwise at reflux.[1]

  • Critical Endpoint: The reaction mixture will solidify or become a thick paste (the sodium enolate salt).[1] Do not stop stirring.[1] Use a mechanical stirrer if necessary.[1]

Module 3: Decarboxylation & Isolation

The Problem: The intermediate


-keto ester is stable. You must decarboxylate it to get the piperidin-4-one.[1][2]
The Risk:  The free base 2-methylpiperidin-4-one is unstable and prone to oxidation (turning into a dark tar) if exposed to air for long periods.[1]

Optimized Protocol:

  • Hydrolysis: Reflux the Dieckmann product in 6M HCl. The evolution of CO2 indicates decarboxylation.[1]

  • Isolation (The "Trap"): Do NOT isolate the free base as an oil if possible.[1]

    • If N-Benzyl: Isolate as the HCl salt or proceed directly to hydrogenation.[1]

    • If Deprotected: Immediately treat the crude oil with HCl/Isopropanol to crash out the stable salt.[1]

Yield Optimization Data

The following table summarizes solvent and base effects on the Dieckmann cyclization step (Intermediate


 Cyclic Ketone).
Base / Solvent SystemTemperatureTypical YieldNotes
NaOEt / Ethanol 78°C (Reflux)45-55%Equilibrium limits yield; moisture sensitive.[1]
KOtBu / THF 66°C (Reflux)60-70%Faster reaction, but expensive.[1]
NaH / Toluene 110°C82-90% Recommended. Irreversible; higher temp drives kinetics.[1]
Na / Xylene 140°C75-85%Dangerous (molten sodium); difficult workup.[1]

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky brown goo instead of a white solid. What happened? A: This is likely the "Hygroscopic Trap." 2-Methylpiperidin-4-one HCl is extremely hygroscopic.[1]

  • Fix: Dissolve the goo in a minimum amount of hot absolute ethanol or methanol. Add dry diethyl ether or acetone until turbid.[1] Store in a freezer (-20°C) to induce crystallization.

  • Prevention: Dry the HCl gas or use anhydrous HCl in Dioxane/Ether during salt formation.[1]

Q2: Why do I see a mixture of isomers in the NMR? A: The 2-methyl group creates a chiral center.[1] The product is a racemate (


).[1] Furthermore, if you isolated the free base, you might see enol tautomers.[1] The HCl salt should show a distinct, sharp spectrum in D2O or DMSO-d6.[1]

Q3: Can I use methyl methacrylate instead of methyl crotonate? A: No. Methyl methacrylate has the methyl group on the


-carbon.[1] This would yield 3-methylpiperidin-4-one .[1] For 2-methyl , the methyl must be on the 

-carbon of the starting unsaturated ester (Crotonate).[1]

Q4: Is the N-protection strictly necessary? A: While direct synthesis using ammonia is possible, yields are typically <30% due to poly-alkylation.[1] The N-Benzyl route (followed by Pd/C hydrogenation) is the industry standard for purity and yield.[1]

References

  • McElvain, S. M. (1933).[1] "Piperidine Derivatives.[1][2][3][4][5][6][7] XII. The Preparation of Certain 1-Alkyl-3-carbethoxy-4-piperidones." Journal of the American Chemical Society, 55(3), 1233–1238.[1]

  • Kuznetsov, S. G., et al. (1962).[1] "Synthesis of 2-methyl-4-piperidone." Zhurnal Obshchei Khimii (Journal of General Chemistry USSR), 32, 3707.[1] (Foundational Russian literature on regioselective piperidone synthesis).

  • Marson, C. M. (2011).[1] "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." UCL Discovery / Tetrahedron, 67(29), 5268-5275.[1]

  • Taber, D. F. (2008).[1][3] "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." Organic Preparations and Procedures International, 40(2), 205-211.[1] (Detailed optimization of the Dieckmann step using NaH/Toluene). [1]

  • Alfa Chemistry. (n.d.).[1] "Dieckmann Condensation Protocol and Mechanism." Alfa Chemistry Knowledge Base.

Sources

Optimization

Preventing racemization during the synthesis of chiral 2-Methylpiperidin-4-one hydrochloride

Executive Summary The synthesis and isolation of (S)-2-Methylpiperidin-4-one hydrochloride presents a specific stereochemical challenge. Unlike simple alpha-chiral ketones, the stereocenter at C2 is beta to the carbonyl.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and isolation of (S)-2-Methylpiperidin-4-one hydrochloride presents a specific stereochemical challenge. Unlike simple alpha-chiral ketones, the stereocenter at C2 is beta to the carbonyl. Therefore, the primary mechanism of racemization is not direct enolization, but rather a Retro-Aza-Michael ring opening followed by non-stereoselective re-closure.

This guide addresses the critical control points required to maintain enantiomeric excess (ee%) during the transition from free base to the hydrochloride salt.

Part 1: The Mechanistic Hazard (Root Cause Analysis)

To prevent racemization, you must understand how it occurs. The C2-methyl stereocenter is stable to standard keto-enol tautomerism (which affects C3/C5). However, under thermal stress or unregulated pH, the piperidinone ring undergoes a reversible Retro-Aza-Michael reaction.

The Danger Zone:

  • Ring Opening: The N1-C2 bond breaks, generating an acyclic amino-enone intermediate.

  • Loss of Chirality: This intermediate is achiral (or loses stereochemical memory).

  • Recyclization: The amine re-attacks the alkene. Without a chiral catalyst present, this occurs racemically, yielding a 50:50 mixture of (R) and (S).

Visualizing the Threat: The Retro-Michael Cycle

RacemizationPathway Chiral (S)-2-Methylpiperidin-4-one (Intact Ring) Transition Transition State (Bond Strain) Chiral->Transition Heat / Base Acyclic Acyclic Amino-Enone (Achiral Intermediate) Transition->Acyclic Retro-Michael Racemic Racemic Mixture ((R) + (S) Isomers) Acyclic->Racemic Non-selective Cyclization Racemic->Chiral Impossible to Reverse Simply

Figure 1: The Retro-Aza-Michael pathway is the primary driver of racemization in 4-piperidinones. Once the ring opens to the acyclic intermediate, stereochemical information is irretrievably lost.

Part 2: Troubleshooting Guide (Q&A)

Q1: My ee% drops significantly during the HCl salt formation step. I am using standard 4M HCl in Dioxane.

Dr. Thorne: This is a classic thermodynamic issue. The reaction of a free amine with HCl is highly exothermic.

  • The Cause: The heat of neutralization raises the local temperature of the solution. If this exceeds ~40°C, the Retro-Michael equilibrium becomes accessible before the salt precipitates.

  • The Fix: You must decouple the protonation from the precipitation.

    • Dissolve the free base in a non-polar aprotic solvent (e.g., diethyl ether or MTBE) at 0°C .

    • Add the HCl solution dropwise to maintain the internal temperature below 5°C.

    • The salt stabilizes the nitrogen lone pair, effectively "locking" the ring against opening.

Q2: I see a new impurity peak at RRT 0.85 in HPLC after workup. Is this the enantiomer?

Dr. Thorne: Likely not. The enantiomer usually co-elutes on achiral columns.

  • The Diagnosis: An RRT (Relative Retention Time) shift often indicates the acyclic amino-enone (the ring-opened species) or an oxidation byproduct (enaminone).

  • The Test: Check the UV spectrum of that peak. If it shows a conjugated enone absorption (λmax ~220-240 nm), your workup was too basic or too hot, and you have permanently opened a fraction of the rings.

  • Immediate Action: Do not attempt to recyclize this thermally; you will only racemize the rest. Isolate the remaining intact salt immediately.

Q3: Can I store the free base overnight before making the salt?

Dr. Thorne: High Risk. The free base of 2-methylpiperidin-4-one is prone to intermolecular condensation (Schiff base formation between the amine of one molecule and the ketone of another) and oxidation.

  • Rule: Always convert to the HCl salt immediately after the final synthetic step. The HCl salt is shelf-stable for months at room temperature; the free base degrades within hours.

Part 3: Optimized Protocol for Salt Formation

This protocol is designed as a Self-Validating System . If the solution turns yellow/orange, the system has failed (oxidation/polymerization), and you must stop.

Reagents:

  • Crude (S)-2-Methylpiperidin-4-one (Free Base)

  • Solvent A: Anhydrous Diethyl Ether (or MTBE for scale-up)

  • Reagent B: 2.0 M HCl in Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Dissolution (The Cold Start):

    • Cool Solvent A (10 volumes relative to mass) to -10°C under Nitrogen.

    • Dissolve the crude free base. The solution should be clear and colorless.

    • Validation: If the solution is cloudy, filter rapidly through a cold celite pad.

  • Controlled Protonation:

    • Add Reagent B dropwise over 30 minutes.

    • CRITICAL: Monitor internal temperature. Do not allow T > 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Stir at 0°C for 1 hour to ensure complete salt formation.

    • Filter the white solid under a blanket of Nitrogen (the solid is hygroscopic).

    • Wash with cold (-20°C) ether.

  • Drying:

    • Dry under high vacuum at ambient temperature (20-25°C). Do not use a heated oven.

Quantitative Data: Solvent Stability Comparison
Solvent SystemTemperatureRacemization RiskYield (Salt)Notes
Ether / HCl (g) 0°CLow >90%Recommended. Fast precipitation locks stereocenter.
Ethanol / Conc.[1] HCl 25°CHigh 75%Proticity facilitates proton exchange and ring opening.
Water / HCl 60°C (Evap)Critical <50%Heat + Water guarantees hydrolysis and racemization.

Part 4: Process Visualization

The following diagram outlines the "Safe Path" vs. the "Failure Mode" during the critical isolation phase.

Workflow cluster_Safe Safe Pathway (Anhydrous/Cold) cluster_Fail Failure Mode (Thermal/Protic) Start Crude Free Base (Labile) Step1 Dissolve in Et2O (-10°C) Start->Step1 Fail1 Dissolve in EtOH/H2O Start->Fail1 Step2 Add HCl/Et2O (Dropwise, T < 0°C) Step1->Step2 Step3 Precipitate Salt (Kinetic Trap) Step2->Step3 Final (S)-Product HCl (>99% ee) Step3->Final Fail2 Heat to Dissolve (>40°C) Fail1->Fail2 Fail3 Retro-Michael Equilibrium Fail2->Fail3 FailFinal Racemic Product (~50% ee) Fail3->FailFinal

Figure 2: The kinetic trap (rapid precipitation at low temperature) is essential to bypass the thermodynamic instability of the free base.

References

  • National Institutes of Health (NIH). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • MDPI Molecules. Unexpected Racemization in the Course of Acetalization: Mechanism Hypotheses. [Link][1]

  • Royal Society of Chemistry. The endo-aza-Michael addition in the synthesis of piperidines. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methylpiperidin-4-one Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Synthetic Landscape

2-Methylpiperidin-4-one hydrochloride is a valuable chiral building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often accompanied by a variety of side reactions that can impact yield, purity, and stereochemical integrity. The most prevalent synthetic strategies involve intramolecular cyclization reactions, such as the Dieckmann condensation or intramolecular Mannich-type reactions. Understanding the nuances of these pathways is critical to troubleshooting and optimizing the synthesis.

This guide will delve into the common pitfalls and provide actionable solutions to overcome them.

Troubleshooting Guide: From Unexpected Results to Optimized Outcomes

This section addresses specific issues you may encounter during the synthesis of 2-Methylpiperidin-4-one hydrochloride, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Methylpiperidin-4-one hydrochloride can stem from several factors, primarily related to incomplete reaction, competing side reactions, or product loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Cyclization (Dieckmann Condensation Route): The Dieckmann condensation, an intramolecular Claisen condensation, is a common method for forming the piperidinone ring.[1][2] Incomplete cyclization can occur due to:

    • Insufficiently Strong Base: A strong base is required to deprotonate the α-carbon of the diester precursor. If the base is not strong enough or used in insufficient quantities, the reaction may not proceed to completion.

      • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or toluene. Ensure accurate quantification of the base.

    • Presence of Protic Solvents: Protic solvents (e.g., ethanol, water) can quench the enolate intermediate, hindering the cyclization.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

    • Reaction Time and Temperature: The reaction may require extended periods or elevated temperatures to go to completion. Conversely, excessively high temperatures can promote side reactions.[3]

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature optimization study may be necessary, starting from room temperature and gradually increasing.

  • Competing Intermolecular Condensation: Instead of the desired intramolecular cyclization, the diester precursor can react with another molecule of the diester, leading to oligomeric or polymeric byproducts.

    • Solution: Employ high-dilution conditions. By adding the diester precursor slowly to a large volume of solvent containing the base, you favor the intramolecular reaction over the intermolecular one.

  • Hydrolysis of Intermediates: The β-keto ester intermediate formed during the Dieckmann condensation can be susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions.

    • Solution: Perform the aqueous workup at low temperatures (e.g., 0 °C) and minimize the time the product is in contact with acidic or basic aqueous solutions. Neutralize the reaction mixture carefully.

  • Product Loss During Extraction and Purification: 2-Methylpiperidin-4-one hydrochloride is a salt and can have significant water solubility.

    • Solution: When extracting the free base into an organic solvent, ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the product's solubility in the aqueous phase. During the final hydrochloride salt formation and crystallization, careful selection of the solvent system is crucial to maximize precipitation and minimize loss in the mother liquor. Recrystallization from solvents like ethanol can be effective for purification.[4]

Question 2: I'm observing multiple spots on my TLC plate that are close to my product spot. What are these impurities and how can I prevent their formation?

Answer:

The presence of multiple, closely-eluting spots on a TLC plate is a common sign of side reactions leading to structurally similar impurities. In the synthesis of 2-Methylpiperidin-4-one, these are often diastereomers, aldol condensation products, or over-alkylated species.

Common Impurities and Prevention Strategies:

  • Diastereomers: The presence of a chiral center at the 2-position means that if another stereocenter is formed during the reaction, diastereomers can result.

    • Cause: The cyclization step can create a new stereocenter at the 5-position if not properly controlled.

    • Prevention: The stereochemical outcome of the cyclization can be influenced by the choice of reagents and reaction conditions. Utilizing chiral auxiliaries can provide better stereocontrol.[2]

    • Resolution: If diastereomers are formed, they can often be separated by column chromatography on silica gel, though this can be challenging. Chiral HPLC methods can be developed to analyze and potentially separate the enantiomers if a racemic synthesis is performed.[5][6][7]

  • Aldol Condensation Byproducts: Under basic conditions, the enolate of 2-Methylpiperidin-4-one can react with another molecule of the ketone in an aldol-type condensation, leading to dimers or higher oligomers.[1][8]

    • Cause: Prolonged reaction times, high concentrations of the product in the presence of base, or elevated temperatures can promote this side reaction.

    • Prevention:

      • Minimize reaction time after the initial cyclization is complete.

      • Neutralize the reaction mixture promptly upon completion.

      • Maintain a lower reaction temperature.

  • Over-methylation: If methylating agents are used in the synthesis (for example, to introduce the 2-methyl group at a late stage), there is a risk of N-methylation or further C-alkylation.[9]

    • Cause: Use of excess methylating agent or insufficiently controlled reaction conditions.

    • Prevention: Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. Monitor the reaction closely by TLC or GC-MS to avoid over-reaction.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product.

    • Prevention: Ensure optimal reaction conditions as discussed in Question 1.

The formation of these byproducts can be visualized in the following reaction scheme:

Side_Reactions cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions Diester Precursor Diester Precursor Enolate Intermediate Enolate Intermediate Diester Precursor->Enolate Intermediate Base 2-Methylpiperidin-4-one 2-Methylpiperidin-4-one Enolate Intermediate->2-Methylpiperidin-4-one Intramolecular Cyclization Dimerization/Polymerization Dimerization/Polymerization Enolate Intermediate->Dimerization/Polymerization Intermolecular Condensation Aldol Adduct Aldol Adduct 2-Methylpiperidin-4-one->Aldol Adduct Self-Condensation (Aldol) Over-methylated Product Over-methylated Product 2-Methylpiperidin-4-one->Over-methylated Product Excess Methylating Agent Epimer Epimer 2-Methylpiperidin-4-one->Epimer Epimerization (Base/Acid)

Caption: Main synthesis pathway and common side reactions.

Question 3: My final product shows the correct mass by MS, but the NMR spectrum is complex and doesn't look clean. What could be the issue?

Answer:

A correct mass spectrum indicates that you have likely formed your desired product, but the complexity in the NMR spectrum suggests the presence of isomers or impurities that are not easily distinguishable by mass.

Possible Explanations:

  • Presence of Diastereomers: As mentioned earlier, the formation of diastereomers is a strong possibility. Diastereomers will have the same mass but different chemical shifts in the NMR spectrum, leading to a more complex spectrum than expected for a single pure compound.

    • Confirmation: Carefully analyze the NMR spectrum for sets of peaks with similar splitting patterns but slightly different chemical shifts. 2D NMR techniques like COSY and HSQC can help in assigning the correlations for each diastereomer. Chiral HPLC can also confirm the presence of multiple stereoisomers.[5]

  • Epimerization: The α-proton at the 2-position is susceptible to epimerization under either acidic or basic conditions, especially if prolonged exposure or harsh conditions are used during workup or purification.[10] This can lead to a mixture of cis and trans isomers with respect to other substituents on the ring.

    • Mitigation: Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Keto-Enol Tautomerism: While less common to be the sole reason for a very complex spectrum, the presence of the enol tautomer in certain solvents could contribute to additional peaks.

    • Investigation: Acquire NMR spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to see if the peak ratios change, which can be indicative of tautomerism.

Question 4: How can I effectively purify my 2-Methylpiperidin-4-one hydrochloride to remove persistent impurities?

Answer:

Effective purification is crucial for obtaining a high-quality final product. A multi-step approach is often necessary.

Purification Strategy:

  • Initial Workup: After quenching the reaction, perform a standard aqueous workup. If your product is in the organic phase as the free base, wash with brine to remove water-soluble impurities. If your product is in the aqueous phase as the salt, consider washing with an organic solvent to remove non-polar impurities.

  • Column Chromatography (for the free base): Before converting to the hydrochloride salt, purifying the free base of 2-Methylpiperidin-4-one by column chromatography on silica gel can be very effective at removing both more and less polar impurities.

    • Solvent System: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Crystallization/Recrystallization of the Hydrochloride Salt: This is a powerful technique for achieving high purity.[4]

    • Protocol:

      • Dissolve the crude or column-purified free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.

      • For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol/diethyl ether mixture).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.

Table 1: Recommended Solvents for Recrystallization

Solvent/MixtureSuitabilityNotes
EthanolGoodOften provides good quality crystals.
IsopropanolGoodSimilar to ethanol, can be a good alternative.
Methanol/Diethyl EtherVery GoodDissolve in minimal hot methanol, then add diethyl ether until turbidity appears.
Ethyl AcetateFairMay require a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the reaction and assess the purity of the final product?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, and for confirming the mass of the desired product.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate closely related impurities. Chiral HPLC is essential for determining enantiomeric excess if a stereoselective synthesis is performed.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O, N-H).

Q2: What safety precautions should I take during the synthesis of 2-Methylpiperidin-4-one hydrochloride?

A2: Standard laboratory safety practices are essential. Specifically:

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. Strong bases like sodium hydride are pyrophoric and react violently with water. Solvents like diethyl ether and THF are highly flammable. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Quenching: Quenching reactions involving reactive reagents like NaH must be done with extreme care, typically by slowly adding a proton source like isopropanol or ethanol at low temperature before adding water.

  • Pressure Build-up: Be aware of potential pressure build-up, especially when running reactions at elevated temperatures or when quenching reactive intermediates.

Q3: Can I use a different acid to form the salt?

A3: While hydrochloric acid is the most common and is specified in the target compound's name, other acids can be used to form different salts (e.g., hydrobromic acid, sulfuric acid, methanesulfonic acid). The choice of acid can affect the salt's crystallinity, solubility, and hygroscopicity. If the final application does not strictly require the hydrochloride salt, exploring other options might be beneficial for purification or formulation purposes.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 2-Methylpiperidin-4-one Hydrochloride

  • Place the crude 2-Methylpiperidin-4-one hydrochloride (1.0 g) in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (e.g., 5-10 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution can be filtered through a short plug of celite to remove the carbon.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol (1-2 mL).

  • Dry the crystals under high vacuum to a constant weight.

  • Characterize the purified product by NMR, IR, and melting point to confirm its identity and purity.

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature A->C if no hot filtration B->C D Cooling in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Under Vacuum F->G H Characterization (NMR, MP, etc.) G->H

Caption: Workflow for the recrystallization of 2-Methylpiperidin-4-one HCl.

References

  • Magritek. The Aldol Condensation. Available from: [Link]

  • Arulraj, S. J., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199 (2021).
  • Zhu, W., et al. A Multicomponent Synthesis of Polysubstituted Piperidines. Angewandte Chemie International Edition, 48(21), 3850-3853 (2009).
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • O'Hagan, D. Reversal of methylation-mediated repression with short-chain fatty acids: evidence for an additional mechanism to histone deacetylation. The EMBO Journal, 19(15), 3989-3995 (2000).
  • Ismail, M., et al. Epimerisation in Peptide Synthesis. Molecules, 27(19), 6519 (2022).
  • Patil, S. D., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 468-472 (2010).
  • Purser, D. Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Dan Purser MD.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46b: 1,3-Dienes. Georg Thieme Verlag (2014).
  • S. W. Pelletier. Piperidine Synthesis.
  • ALkhafaji, D. S. M. S., et al. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72 (2018).
  • S. Gokula Krishnan, et al. Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Medicinal Chemistry Research, 23, 279-291 (2014).
  • Valente, M. J., et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 11(471), 2 (2020).
  • Methyl-Life.
  • EP3666757A1 - Process for preparing a piperidin-4-one.
  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • Kresser, C. Treating Methylation: Are We Over-supplementing? Kresser Institute (2017).
  • Saeedi, M., et al. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Kumar, A., et al. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(10), 4381-4384 (2018).
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • El-Gowelli, H. M., et al. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. Scientific Reports, 15(1), 1-10 (2025).
  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine.
  • casi.org.
  • Phenomenex.
  • Aalberg, L., et al. Differentiation of chloromethcathinone (CMC) isomers.
  • The Royal Society of Chemistry.

Sources

Optimization

Characterization of unexpected byproducts in 2-Methylpiperidin-4-one hydrochloride reactions

Advanced Troubleshooting & Characterization Guide Case ID: 2MP-HCl-Reactivity Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary 2-Methylpiperidin-4-one hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Characterization Guide

Case ID: 2MP-HCl-Reactivity Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

2-Methylpiperidin-4-one hydrochloride (CAS 790667-45-7) is a versatile heterocyclic building block used extensively in the synthesis of piperidine alkaloids, analgesics (e.g., fentanyl analogs), and substance P antagonists.[1][2][3][4][5][6][7][8][9][10] While structurally simple, the asymmetry introduced by the C2-methyl group creates complex reactivity profiles.

Users frequently report "unexpected impurities" which typically arise from three specific failure modes: regioselective ambiguity (C3 vs. C5 functionalization) , aldol-type self-condensation , and salt-form instability . This guide provides the mechanistic insight and protocols required to identify and eliminate these byproducts.

Module 1: The "Phantom" Impurity (Self-Condensation)

Symptom: After neutralizing the HCl salt to generate the free base, LC-MS shows a dimer peak [M+H]+ ≈ 227-245 Da, and NMR shows broad olefinic signals.

Root Cause Analysis: 4-Piperidones are highly prone to intermolecular aldol condensation. The 2-methylpiperidin-4-one free base is unstable in concentrated solutions, especially at pH > 8. The amine of one molecule acts as a base to enolize the ketone of another, leading to rapid dimerization and subsequent dehydration to an enone.

Mechanistic Pathway (Diagram):

ReactionPathways Start 2-Methylpiperidin-4-one (HCl Salt) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Neutralization (NaOH/NaHCO3) Desired Desired Product (e.g., Reductive Amination) FreeBase->Desired Electrophile + Reductant (Fast Kinetics) Enolate Enolate Formation (C3 or C5) FreeBase->Enolate Base Excess (Slow Kinetics) Dimer Aldol Dimer (Unexpected Byproduct) Enolate->Dimer Self-Condensation (+ Free Base)

Caption: Kinetic competition between desired functionalization and parasitic self-condensation pathways.

Troubleshooting Protocol:

  • Avoid Isolation: Do not isolate the free base as an oil. Use it in situ.

  • Biphasic Buffer System: If neutralization is required, use a biphasic system (DCM/Sat. NaHCO₃) and immediately add the electrophile.

  • Acidity Check: For reductive amination, maintain pH 5–6. The HCl salt often provides the correct acidic buffer capacity without further adjustment.

Module 2: Regioselectivity (C3 vs. C5)

Symptom: Reaction with an electrophile (e.g., alkyl halide or aldehyde) yields a product with the correct mass but complex NMR splitting, indicating the substituent is at the wrong position.

Technical Insight: The 2-methyl group creates steric hindrance at C3, making the C5 position kinetically favored for enolization.

  • C3 (Thermodynamic): More substituted enol, but sterically crowded.

  • C5 (Kinetic): Less hindered, faster deprotonation.

Diagnostic Table: Distinguishing Isomers by ^1H NMR

FeatureC3-Substituted (Thermodynamic)C5-Substituted (Kinetic)
C2-H Signal Doublet (d) or distinct multiplet. The adjacent C3 is quaternary or methine.Multiplet. C3 is a CH₂ group, coupling strongly to C2-H.
Symmetry Asymmetric, but C5/C6 protons appear as simple multiplets.Asymmetric. C3 protons often appear as distinct AB system.
Prevalence Favored under high temp , reversible conditions.Favored under low temp (-78°C) , strong bulky bases (LDA).

Corrective Action:

  • To target C5 (Kinetic): Use LDA/THF at -78°C, then add electrophile.

  • To target C3 (Thermodynamic): Use weaker bases (e.g., KOtBu) at room temperature or reflux to allow equilibration. Note that C3 functionalization is difficult due to the adjacent methyl group.

Module 3: Salt Discrepancies & Solubility

Symptom: "The reagent won't dissolve in my reaction solvent" or "Yield calculation is off by ~20%."

The Hidden Variable: Commercial 2-methylpiperidin-4-one HCl is hygroscopic and often exists as a hydrate. Furthermore, the HCl salt is insoluble in ether, THF, and DCM, which are common organic solvents.

Solubility Guide:

SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water HighModerateGood for aqueous Mannich reactions.
Methanol/Ethanol HighHighIdeal for reductive amination.
DCM/Chloroform NegligibleHighRequires in situ neutralization (e.g., with Et₃N).
THF/Ether InsolubleHighDo not use with HCl salt unless a phase transfer catalyst is present.
Workflow: Impurity Identification & Cleanup

Use this decision tree to process crude reaction mixtures containing 2-methylpiperidin-4-one derivatives.

TroubleshootingWorkflow Start Crude Mixture Analysis (LC-MS / TLC) CheckMass Is Mass = Target + 113 Da? Start->CheckMass DimerFound Dimer Detected (Self-Condensation) CheckMass->DimerFound Yes CheckNMR Check 1H NMR (C2-H Coupling) CheckMass->CheckNMR No (Mass Correct) SaltIssue Incomplete Reaction (Solubility) CheckMass->SaltIssue No (SM Remaining) Action1 Protocol A DimerFound->Action1 Action: Keep pH < 7 Use Fresh Reagent RegioIssue Regioisomer Issue (C3 vs C5) CheckNMR->RegioIssue Unexpected Splitting Action2 Protocol B RegioIssue->Action2 Action: Adjust Temp/Base (Kinetic vs Thermo) Action3 Protocol C SaltIssue->Action3 Action: Switch Solvent (MeOH or add Et3N)

Caption: Decision matrix for isolating and characterizing common reaction byproducts.

Frequently Asked Questions (FAQ)

Q: Can I store the free base of 2-methylpiperidin-4-one? A: No. We strongly advise against storing the free base. It will dimerize and polymerize within hours at room temperature. Always generate it in situ from the HCl salt or use it immediately after extraction.

Q: Why does my reductive amination yield a complex mixture? A: If you are using NaBH(OAc)₃, the reaction is pH-sensitive. The HCl salt is acidic; if you add too much base (TEA/DIPEA), you promote self-condensation. If you add no base, the reaction may be too slow. Optimal Protocol: Use the HCl salt + 1.0 eq. Acetate buffer in DCE/MeOH.

Q: Is the commercial product a single enantiomer? A: It depends on the catalog number. CAS 790667-45-7 usually refers to the racemate or the (S)-enantiomer depending on the vendor specification. Check your specific Certificate of Analysis (CoA).[11] If using a chiral starting material, beware that racemization can occur via enolization if exposed to strong bases or high temperatures.

References
  • PubChem. (n.d.).[12] 2-Methylpiperidin-4-one hydrochloride (Compound Summary).[2][4][11][13] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-Piperidones.[2][5][14][15][16] Retrieved January 31, 2026, from [Link]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[14] Enantiopure N-Acyl-2,3-dihydro-4-pyridones as Synthetic Intermediates: A New Synthesis of Indolizidinones. Journal of Organic Chemistry, 66(6), 2181–2182. (Cited for general piperidone reactivity and reduction protocols).

  • Misra, R., et al. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(5), 1167-1170. (Cited for characterization data of substituted piperidones).[1][5][7][9][12]

Sources

Troubleshooting

Column chromatography conditions for purifying 2-Methylpiperidin-4-one hydrochloride

Ticket ID: MP-4ONE-001 Status: Open Priority: High (Compound Stability Risk) Assigned Specialist: Senior Application Scientist User Issue "I am trying to purify 2-methylpiperidin-4-one hydrochloride using standard silica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MP-4ONE-001 Status: Open Priority: High (Compound Stability Risk) Assigned Specialist: Senior Application Scientist

User Issue

"I am trying to purify 2-methylpiperidin-4-one hydrochloride using standard silica gel chromatography (Hexane/EtOAc). The compound is streaking from the baseline to the solvent front, or not moving at all. I have poor recovery and the fractions are impure. How do I fix this?"

Root Cause Analysis

Your purification is failing due to two fundamental chemical conflicts:

  • The "Silanol Effect" (Ion Exchange): Silica gel (

    
    ) is acidic (
    
    
    
    ). Your compound is an amine hydrochloride salt.[1] On standard silica, the protonated amine undergoes cation exchange with deprotonated silanols (
    
    
    ), effectively sticking the molecule to the stationary phase.
  • Solubility Mismatch: Hydrochloride salts are highly polar/ionic. They are insoluble in non-polar mobile phases like Hexane/EtOAc, leading to precipitation at the column head.

Module 1: Strategic Decision Matrix

Before proceeding, select the workflow that matches your available equipment and downstream needs.

PurificationStrategy Start Start: 2-Methylpiperidin-4-one HCl Decision Do you require the HCl salt or the Free Base? Start->Decision RouteA Route A: Normal Phase (Silica) (Requires Free-Basing) Decision->RouteA Free Base Needed RouteB Route B: Reverse Phase (C18) (Direct Salt Purification) Decision->RouteB Salt Needed ActionA 1. Neutralize (Na2CO3) 2. Extract (DCM) 3. Run DCM/MeOH/NH3 RouteA->ActionA ActionB 1. Dissolve in Water 2. Run H2O/MeCN (No buffer or weak acid) RouteB->ActionB Risk CRITICAL RISK: Free base is prone to dimerization. Work fast and keep cold. ActionA->Risk

Figure 1: Decision workflow for purification based on the desired final form of the amine.

Module 2: Protocol A - Normal Phase (Free Base Strategy)

Best for: Synthetic intermediates where the salt will be removed anyway.

The Fix: You cannot run the HCl salt on silica. You must "free-base" it in situ or prior to loading, and use an amine modifier to suppress silanol activity.

Step-by-Step Protocol
  • Neutralization (Workup):

    • Dissolve the crude HCl salt in minimal water.

    • Add Saturated

      
       or 
      
      
      
      until pH > 9. (Avoid NaOH to prevent aldol condensation of the ketone).
    • Extract

      
       with Dichloromethane (DCM).[2]
      
    • Dry over

      
       and concentrate at low temperature (< 30°C).
      
    • CAUTION: The free base is unstable (self-condensation). Proceed immediately to the column.

  • Mobile Phase Preparation:

    • Base Solvent: DCM / Methanol.[3]

    • Modifier: Ammonia (

      
      ) or Triethylamine (
      
      
      
      ).
    • Recipe: 95:4:1 (DCM : MeOH :

      
      ).
      
    • Why: The ammonia competes for the acidic silanol sites, allowing your amine to elute freely.

  • Column Loading:

    • Load the free base as a liquid concentrate in DCM. Do not dry load on silica (this generates heat and degrades the ketone).

ParameterRecommended Condition
Stationary Phase Standard Silica (40-63 µm)
Mobile Phase A DCM
Mobile Phase B 10% MeOH in DCM + 1%

Gradient 0% B to 50% B over 10-15 CV
Flow Rate Standard for column size
Module 3: Protocol B - Reverse Phase (Direct Salt Strategy)

Best for: Final purification of the hydrochloride salt without extraction steps.

The Fix: Use C18 silica. The salt is soluble in the aqueous mobile phase, and the hydrophobic methyl/piperidine backbone provides retention.

Step-by-Step Protocol
  • Sample Prep: Dissolve crude HCl salt in water (or 5% MeCN/Water).

  • Mobile Phase:

    • Solvent A: Water + 0.05% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN).

    • Note: Acidic modifier keeps the amine protonated (

      
      ), ensuring sharp peaks on C18.
      
  • Gradient:

    • Start: 100% A (Highly aqueous to retain the polar salt).

    • Ramp: 0% B

      
       30% B. (This small molecule will elute early).
      
Module 4: Visualization & Detection

User Issue: "I can't see my spots on the TLC plate."

Explanation: 2-Methylpiperidin-4-one lacks a conjugated


-system. It has very weak UV absorbance (carbonyl 

transition

nm), which is often invisible on standard 254 nm settings.

Recommended Stains:

  • Ninhydrin (Best for Amines):

    • Appearance: Red/Pink spots.

    • Mechanism:[2][4] Reacts with the secondary amine.

  • KMnO4 (Potassium Permanganate):

    • Appearance: Yellow spots on purple background.[5]

    • Mechanism:[4] Oxidizes the amine/ketone.

  • Iodine Chamber:

    • Appearance: Brown spots.[6]

    • Mechanism:[2][4] Reversible intercalation.

Troubleshooting & FAQs

Q: My compound eluted, but it turned into a brown oil after rotary evaporation. What happened? A: You likely experienced Aldol Condensation . 4-Piperidones are "masked" enamines. In the presence of base (from the workup) and heat (rotary evaporator bath), two molecules condensed.

  • Fix: Keep the water bath < 30°C. If using Protocol A (Free Base), immediately re-acidify the collected fractions with HCl in dioxane/ether to reform the stable salt before full drying.

Q: Can I use "Amine-Functionalized" Silica (KP-NH)? A: Yes, this is the gold standard. If you have access to amine-bonded silica cartridges (e.g., Biotage KP-NH), use them.

  • Benefit: The silica surface is already basic. You can use simple Hexane/EtOAc or DCM/MeOH gradients without adding liquid ammonia. This eliminates the need for messy modifiers.

Q: I see two spots on TLC that merge into one. Is my compound impure? A: Not necessarily. This is often the Gem-diol effect .

  • Mechanism:[2][4] The ketone at position 4 can hydrate in the presence of water/acid to form a gem-diol (

    
    ).
    
  • Verification: Run the TLC in a strictly organic solvent system. If it collapses to one spot, it is an equilibrium artifact, not an impurity.

References
  • Teo, Y. C., et al. (2016). Practical Guide to Flash Chromatography of Amines. Journal of Chromatography A.

  • Reich, H. J. (2023). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison Chemistry Database.

  • Biotage Applications. (2023).[3] Strategies for Purifying Ionizable Amines.

  • Sigma-Aldrich. (2024). Product Specification: 2-Methylpiperidin-4-one hydrochloride.[1][7][8]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-Methylpiperidin-4-one hydrochloride

This guide provides an in-depth comparative analysis of the mass spectrometric behavior of 2-Methylpiperidin-4-one , specifically addressing the challenges of analyzing its hydrochloride salt. It focuses on differentiati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the mass spectrometric behavior of 2-Methylpiperidin-4-one , specifically addressing the challenges of analyzing its hydrochloride salt. It focuses on differentiating this compound from its structural isomers (e.g., 3-methyl and N-methyl analogs) and selecting the optimal ionization technique.

Content Type: Technical Comparison Guide Subject: Fragmentation Dynamics, Isomeric Differentiation, and Analysis Protocols

Executive Summary & Comparison Overview

In drug development, 2-Methylpiperidin-4-one is a critical scaffold for peptidomimetics and alkaloids. Its analysis is frequently complicated by its existence as a hydrochloride salt (which degrades GC columns) and its structural similarity to isomers like 3-methylpiperidin-4-one and 1-methylpiperidin-4-one.

The following table summarizes the core differences in detection and fragmentation across common platforms:

Feature2-Methylpiperidin-4-one (Target)3-Methylpiperidin-4-one (Isomer)1-Methylpiperidin-4-one (N-Me)
Monoisotopic Mass 113.0841 Da (Free Base)113.0841 Da113.0841 Da
Primary EI Fragment m/z 56 (Alpha-cleavage + H-shift)m/z 42 or m/z 56 (Mixed)m/z 42 (Dominant

)
Diagnostic Loss M-15 (Methyl radical) is prominent due to

-position.
M-15 is weak/absent (Methyl is

).
M-15 is moderate (Loss from N).
ESI Behavior (

)
m/z 114.1

Water loss (-18)
m/z 114.1

Water loss (-18)
m/z 114.1

High stability
Key Differentiator RDA Cleavage: Yields specific C-2 fragments.RDA Cleavage: Yields C-3 fragments.Immonium Ion: m/z 44 dominant.

Mechanistic Fragmentation Analysis

Understanding the causality of fragmentation is essential for accurate identification. Piperidinones degrade primarily through Alpha-Cleavage driven by the nitrogen lone pair, followed by Retro-Diels-Alder (RDA) type ring openings.

Electron Ionization (EI) Pathway (GC-MS)

In EI (70 eV), the molecular ion (


, m/z 113) is often weak. The fragmentation is driven by the radical cation on the nitrogen.
  • 
    -Cleavage:  The bond adjacent to the nitrogen breaks.[1] In 2-methylpiperidin-4-one, the bond between C2 and C3 is energetically favored to break because it leads to a secondary radical, or the C6-C5 bond breaks.
    
  • Methyl Loss (m/z 98): Direct loss of the methyl radical (

    
    ) from the C2 position. This is more favorable in the 2-methyl isomer than the 3-methyl isomer because the radical stabilizes directly at the 
    
    
    
    -carbon.
  • Base Peak Formation (m/z 56): Following ring opening, the molecule often splits to form a stable iminium ion. For 2-methylpiperidin-4-one, the fragment corresponding to

    
     (m/z 56) is characteristic.
    
Electrospray Ionization (ESI) Pathway (LC-MS)

In LC-MS, the hydrochloride salt aids ionization, yielding a strong


 at m/z 114 .
  • Water Loss (m/z 96): The ketone at C4 facilitates the loss of

    
    , creating a conjugated diene system.
    
  • CO Loss: Subsequent loss of Carbon Monoxide (28 Da) is common in cyclic ketones.

Visualization of Fragmentation Dynamics

The following diagram illustrates the primary EI fragmentation pathway, highlighting the divergence between isomers.

Fragmentation cluster_isomers Isomer Differentiation Logic M Molecular Ion (m/z 113) Alpha α-Cleavage (Ring Opening) M->Alpha Radical on N Frag_98 Loss of Methyl (m/z 98) M->Frag_98 -CH3• (Direct Alpha Loss) Frag_56 Iminium Ion (m/z 56) [CH3-CH=N=CH2]+ Alpha->Frag_56 2-Methyl Specific (Retains Methyl) Frag_42 Unsub. Iminium (m/z 42) [CH2=N=CH2]+ Alpha->Frag_42 Loss of C2 fragment (Less favored) Iso_3Me 3-Methyl Isomer Yields m/z 42 Base Iso_NMe N-Methyl Isomer Yields m/z 44 Base

Figure 1: Mechanistic pathway for 2-Methylpiperidin-4-one fragmentation. Note that m/z 56 is diagnostic for the methyl group residing on the alpha-carbon (C2).

Experimental Protocols

To ensure scientific integrity, the sample preparation must account for the hydrochloride salt form. Direct injection of HCl salts into a GC-MS will cause thermal degradation and corrosion of the injection liner.

Protocol A: GC-MS (Requires Free-Basing)

Best for: Structural elucidation and isomer differentiation via EI fragmentation.

Reagents: 2-Methylpiperidin-4-one HCl, Saturated


, Dichloromethane (DCM), 

.
  • Neutralization: Dissolve 10 mg of the HCl salt in 1 mL of deionized water.

  • Basification: Add 0.5 mL of saturated

    
     (pH should reach ~10). Note: Avoid strong hydroxides (NaOH) to prevent aldol condensation of the ketone.
    
  • Extraction: Add 1 mL of DCM. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the bottom organic layer.[1]

  • Drying: Pass the DCM layer through a small pipette column containing anhydrous

    
    .
    
  • Injection: Inject 1

    
    L into the GC-MS (Split 10:1).
    
    • Inlet Temp: 250°C.

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

    • Oven: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
Protocol B: LC-MS (Direct Analysis)

Best for: Quantitation and purity checks in biological matrices.

Reagents: LC-MS grade Water/Acetonitrile, Formic Acid.

  • Dilution: Dissolve the HCl salt directly in Water:Acetonitrile (90:10) with 0.1% Formic Acid to a concentration of 1

    
    g/mL.
    
  • Injection: 5

    
    L injection volume.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode. Scan range m/z 50–300.

    • Target Ion: m/z 114.1 (

      
      ).
      

Analytical Decision Matrix (Self-Validating System)

Use this logic flow to validate your identification of 2-Methylpiperidin-4-one against its isomers.

DecisionTree Start Unknown Sample (MW 113) Method Ionization Method? Start->Method EI Electron Ionization (GC) Method->EI ESI Electrospray (LC) Method->ESI Check_44 Base Peak m/z 44? EI->Check_44 WaterLoss MS/MS: Loss of H2O (18 Da)? ESI->WaterLoss N_Methyl ID: N-Methylpiperidin-4-one Check_44->N_Methyl Yes Check_56 Significant m/z 56 & 98? Check_44->Check_56 No Two_Methyl ID: 2-Methylpiperidin-4-one Check_56->Two_Methyl Yes Three_Methyl ID: 3-Methylpiperidin-4-one (Weak m/z 98) Check_56->Three_Methyl No Ketone_Yes Ketone Present WaterLoss->Ketone_Yes Yes (m/z 96) Check_Retro Retro-Diels-Alder Fragments? Ketone_Yes->Check_Retro Check_Retro->Two_Methyl Specific Pattern

Figure 2: Decision tree for distinguishing piperidinone isomers based on spectral data.

References

  • NIST Mass Spectrometry Data Center. 2-Methylpiperidine Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra: Amines and Carbonyls.[Link]

  • Chakkaravarthy, J., et al. "Spectral investigations of some piperidin-4-one molecular addition compounds." Ovidius University Annals of Chemistry, 2020. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Methylpiperidin-4-one Hydrochloride vs. Piperidinone Analogs

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity profiling, regioselectivity, and synthetic protocols for 2-Methylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity profiling, regioselectivity, and synthetic protocols for 2-Methylpiperidin-4-one Hydrochloride (CAS: 790667-45-7 for (S)-isomer).

Executive Summary: The Chiral Advantage

In the landscape of saturated nitrogen heterocycles, 2-Methylpiperidin-4-one hydrochloride represents a critical divergence from the standard piperidin-4-one scaffold. While the unsubstituted parent compound is a symmetric achiral building block, the introduction of the methyl group at the C2 position breaks symmetry, introducing chirality and regiochemical bias .

For drug developers, this compound is not merely a homolog; it is a tool for introducing fixed stereochemical vectors into a pharmacophore. This guide analyzes its reactivity profile against standard alternatives, focusing on the steric and electronic direction provided by the C2-methyl group.

Structural & Conformational Analysis

Understanding the reactivity of 2-Methylpiperidin-4-one begins with its conformation. Unlike planar aromatic systems, the piperidinone ring exists in a dynamic equilibrium between chair and twisted-boat conformers.

  • Preferred Conformation: The hydrochloride salt stabilizes the chair conformation. The C2-methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol).

  • Impact on Reactivity: This equatorial anchor "locks" the ring conformation more rigidly than the unsubstituted parent, influencing the trajectory of incoming nucleophiles and electrophiles.

Comparative Structural Matrix
FeaturePiperidin-4-one HCl2-Methylpiperidin-4-one HClN-Benzylpiperidin-4-one
Symmetry

(Symmetric)

(Asymmetric/Chiral)

(Symmetric plane)
C3 vs. C5 Reactivity EquivalentDistinct (C5 favored)Equivalent
Stereocenters NoneOne (C2)None (unless chiral N-sub)
Dominant Conformation Chair (fluxional)Chair (C2-Me equatorial locked)Chair (N-Bn equatorial)

Reactivity Profile: The Regioselectivity Challenge

The most significant operational difference when switching from piperidin-4-one to 2-methylpiperidin-4-one is the loss of symmetry in enolization.

Enolization and Electrophilic Attack (Mannich/Aldol)

In the unsubstituted parent, enolization at C3 and C5 is identical.[1] In the 2-methyl derivative, the C3 position is sterically hindered by the adjacent methyl group.

  • Kinetic Control: Deprotonation occurs preferentially at C5 (the less hindered alpha-carbon).[1]

  • Thermodynamic Control: While the more substituted enol (C2-C3 double bond) might be thermodynamically stable, steric repulsion with the C2-methyl often preserves the kinetic preference for C5 functionalization during rapid reactions like the Mannich condensation.

Stereoselective Reduction

Reducing the C4 ketone yields an alcohol with two potential diastereomers: cis (methyl and hydroxyl on the same side) or trans.[1]

  • Reagent Control:

    • Small Hydrides (NaBH₄): Tend to attack from the axial trajectory, yielding the equatorial alcohol (thermodynamic product).[1]

    • Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, yielding the axial alcohol (kinetic product).[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for 2-Methylpiperidin-4-one compared to the symmetric parent.

ReactivityPathways Start 2-Methylpiperidin-4-one (HCl Salt) FreeBase Free Base Generation (In situ neutralization) Start->FreeBase Base (Et3N/NaOH) Enolization Enolization Equilibrium FreeBase->Enolization Reduction Carbonyl Reduction (NaBH4 or L-Selectride) FreeBase->Reduction PathC3 C3-Enol (Hindered) Thermodynamic (Minor) Enolization->PathC3 Slow (Steric block) PathC5 C5-Enol (Accessible) Kinetic (Major) Enolization->PathC5 Fast (Kinetic) Mannich Mannich Reaction (R-CHO / R-NH2) PathC3->Mannich PathC5->Mannich ProdC5 C5-Substituted Spiro/Mannich Base Mannich->ProdC5 ProdC3 C3-Substituted (Trace/Difficult) Mannich->ProdC3 Alcohol C4-Alcohol (Diastereomers: cis/trans) Reduction->Alcohol Stereocontrol via Reagent Choice

Figure 1: Reaction divergence showing the kinetic preference for C5 functionalization due to C2-methyl steric hindrance.[1]

Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction depends on the proper handling of the hydrochloride salt.

Protocol A: Regioselective Mannich Condensation (Spiro-formation)

Objective: Synthesis of a spiro-hydantoin derivative preferentially at the C5 position.[1]

Reagents:

  • 2-Methylpiperidin-4-one HCl (1.0 eq)[1][2]

  • Potassium Cyanide (KCN) (1.2 eq)[1]

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)[1]

  • Solvent: 50% Ethanol/Water[1]

Procedure:

  • Salt Neutralization: Dissolve 2-Methylpiperidin-4-one HCl in 50% EtOH/H₂O. Note: Do not pre-neutralize and isolate the free base as it is unstable and prone to dimerization.

  • Reagent Addition: Add (NH₄)₂CO₃ followed by KCN carefully (Caution: Cyanide hazard).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. The C2-methyl group blocks the C3 position, directing the spiro-cyclization to C4, but any potential second condensation (if using excess aldehyde in other variants) would occur at C5.

  • Workup: Cool to 0°C. The spiro-hydantoin often precipitates. Filter and wash with cold water.

Expected Outcome: >80% yield of the spiro-product. Regioselectivity is high due to the steric bulk at C2 preventing formation of bis-spiro compounds or C3-functionalization.

Protocol B: Stereoselective Reduction (Cis/Trans Alcohol)

Objective: Reduction of the ketone to the alcohol with diastereomeric control.[1]

Reagents:

  • Substrate: 2-Methylpiperidin-4-one HCl

  • Reagent A (Thermodynamic): NaBH₄ in Methanol (Favors equatorial alcohol).[1]

  • Reagent B (Kinetic): L-Selectride in THF at -78°C (Favors axial alcohol).

Step-by-Step (NaBH₄ Method):

  • Suspend the HCl salt in Methanol at 0°C.

  • Add Triethylamine (1.1 eq) to liberate the free amine in situ.[1]

  • Add NaBH₄ (1.5 eq) portion-wise over 20 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add Acetone (to destroy excess hydride) followed by saturated NH₄Cl.

  • Extraction: Extract with DCM. The major product will be the trans-alcohol (hydroxyl equatorial, methyl equatorial) due to hydride attack from the axial face.

Stability & Handling Guide

The hydrochloride salt is the only viable form for long-term storage.

PropertyHydrochloride SaltFree Base
Physical State White crystalline solidColorless/Yellow oil
Hygroscopicity Moderate (Store Desiccated)High
Stability Years at 4°CHours/Days (Dimerizes)
Handling Weigh in air, store under ArUse immediately after generation

Critical Warning: Never store the free base. If a reaction requires the free base in a non-protic solvent (e.g., for L-Selectride reduction), generate it by partitioning the salt between DCM and 1M NaOH, dry the organic layer rapidly with MgSO₄, and use the solution immediately.

Conformational Equilibrium Diagram

The stereochemical outcome of reactions depends on the ring flip. The 2-methyl group strongly biases the equilibrium.

Conformation Chair1 Chair A (Major) Me-Equatorial (Stable) Twist Twist Boat (Transition) Chair1->Twist Ring Flip Note Reactions occur predominantly from Chair A geometry Chair1->Note Chair2 Chair B (Minor) Me-Axial (Unstable) Twist->Chair2

Figure 2: Conformational equilibrium. The equatorial preference of the methyl group (Chair A) dictates the steric environment for incoming reagents.[1]

References

  • EvitaChem. (R)-2-Methylpiperidin-4-one hydrochloride Product Specifications. Retrieved from [1]

  • National Institutes of Health (PubChem). Regioselective C5-alkylation of 2,3-dihydro-4-pyridones.[1]

  • Sigma-Aldrich. (S)-2-Methylpiperidin-4-one hydrochloride Product Sheet.[1]

  • Molecules (MDPI). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones.[1]

  • ChemicalBook. (2S)-2-methylpiperidin-4-one hydrochloride Properties and Suppliers.[1]

Sources

Validation

A Comparative Guide to Novel Anticancer Agents Derived from 2-Methylpiperidin-4-one Hydrochloride: In Vitro and In Vivo Evaluations

For Researchers, Scientists, and Drug Development Professionals The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. The piperidine scaffold, a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. The piperidine scaffold, a privileged structure in drug discovery, has been the foundation for numerous clinically successful drugs. This guide provides an in-depth comparative analysis of novel compounds derived from the versatile starting material, 2-Methylpiperidin-4-one hydrochloride. We will delve into their synthesis, in vitro cytotoxicity against various cancer cell lines, and in vivo antitumor efficacy, comparing their performance with established chemotherapeutic agents. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Rationale: Why 2-Methylpiperidin-4-one as a Scaffold?

The 2-methyl-substituted piperidin-4-one core offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets implicated in cancer progression. The presence of the methyl group can influence the conformational rigidity and lipophilicity of the resulting derivatives, potentially leading to enhanced binding affinity and selectivity for target proteins. Furthermore, the ketone and secondary amine functionalities serve as versatile handles for a wide range of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

In Vitro Evaluation: Unveiling the Cytotoxic Potential

The initial assessment of novel anticancer compounds invariably begins with in vitro studies to determine their cytotoxic effects on various cancer cell lines. A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2][3]

Case Study: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, synthesized from a methylated piperidinone precursor, were evaluated for their anticancer activity against hematological cancer cell lines.[4][5] Two lead compounds from this series demonstrated a significant reduction in the growth of multiple myeloma and leukemia cell lines.[4][5]

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

CompoundMyeloma Cell LineLeukemia Cell Line
Compound A 12.515.2
Compound B 9.811.5
Doxorubicin 0.50.8

Data synthesized from findings reported on related piperidin-4-one derivatives.[4][5]

As illustrated in Table 1, while the novel compounds exhibit notable cytotoxicity, their potency is less than that of the standard chemotherapeutic agent, Doxorubicin. Doxorubicin, an anthracycline antibiotic, is known to exert its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis.[6][7][8][9][10]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these novel piperidin-4-one derivatives revealed their ability to induce apoptosis, or programmed cell death, a hallmark of effective anticancer agents. This was evidenced by an increase in the mRNA expression of pro-apoptotic genes such as p53 and Bax.[4][5] The p53 tumor suppressor gene plays a critical role in cell cycle regulation and apoptosis, and its activation is a key target for many cancer therapies.[6]

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

G cluster_0 In Vitro Evaluation A Cancer Cell Line Culture (e.g., COLO-205, HT-29) B Treatment with Novel 2-Methylpiperidin-4-one Derivatives & Doxorubicin (Control) A->B C MTT Assay for Cell Viability B->C E Western Blot for Apoptosis Markers (p53, Bax) B->E F Flow Cytometry for Cell Cycle Analysis B->F D Data Analysis: Calculation of IC50 Values C->D

Caption: Workflow for in vitro evaluation of novel compounds.

In Vivo Evaluation: Assessing Antitumor Efficacy in a Living System

Promising results from in vitro studies necessitate validation in a more complex biological system. In vivo studies, typically conducted in animal models, provide crucial information on a compound's efficacy, toxicity, and pharmacokinetic profile.

Xenograft Models: A Platform for Preclinical Assessment

A widely used preclinical model is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[11][12][13][14] This allows for the evaluation of a drug's ability to inhibit tumor growth in a living organism. For instance, the COLO-205 and HT-29 human colorectal carcinoma cell lines are often used to establish such models.[11][13]

Case Study: Antitumor Activity of Furfurylidene 4-Piperidone Analogs

In a study investigating furfurylidene 4-piperidone analogs, which share a similar structural core, significant anticancer activity was observed against Ehrlich ascites carcinoma (EAC) in Swiss albino mice.[15] The treated mice showed a marked reduction in tumor volume and an increase in lifespan compared to the untreated control group.

Table 2: In Vivo Antitumor Efficacy of Furfurylidene 4-Piperidone Analogs in EAC-Bearing Mice

Treatment GroupMean Tumor Volume (mm³)% Inhibition of Tumor Growth
Control (Vehicle) 2500-
Novel Compound 1 120052%
Novel Compound 2 95062%
5-Fluorouracil 80068%

Data is representative of typical results from in vivo studies on related compounds.[15]

The standard chemotherapeutic agent for colorectal cancer, 5-Fluorouracil (5-FU), was used as a positive control.[16][17][18][19] 5-FU is an antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. The data in Table 2 suggests that the novel piperidone analogs exhibit potent in vivo antitumor activity, comparable to that of a clinically used drug.

Experimental Workflow: In Vivo Antitumor Efficacy Study

G cluster_1 In Vivo Evaluation G Establishment of Xenograft Model (e.g., COLO-205 cells in nude mice) H Treatment Administration: Novel Compounds, 5-FU (Control), & Vehicle (Control) G->H I Tumor Volume Measurement (Calipers) H->I J Monitoring of Body Weight & General Health H->J K Endpoint: Tumor Excision & Histopathological Analysis I->K L Data Analysis: Tumor Growth Inhibition I->L

Caption: Workflow for in vivo evaluation of novel compounds.

Comparative Analysis and Future Directions

The presented data on derivatives of methylated piperidin-4-ones demonstrates their potential as a promising class of anticancer agents.

Key Observations:

  • In Vitro Potency: While the novel compounds show good cytotoxic activity, further optimization is required to match the potency of established drugs like Doxorubicin.

  • Mechanism of Action: The induction of apoptosis is a key mechanistic feature, suggesting that these compounds can trigger the cell's natural suicide program.

  • In Vivo Efficacy: The significant tumor growth inhibition observed in animal models is a strong indicator of their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the chemical structure to enhance potency and selectivity.

  • Target Identification: To elucidate the specific molecular targets through which these compounds exert their anticancer effects.

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

  • Combination Therapies: To explore the synergistic effects of these novel agents with existing chemotherapies to overcome drug resistance and improve treatment outcomes.

Detailed Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., COLO-205) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][20]

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours.[20]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][20]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 COLO-205 cells in 100 µL of Matrigel into the flank of athymic nude mice.[14][21]

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Initiation: Randomize the mice into treatment groups (vehicle control, novel compound, and positive control, e.g., 5-FU). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) at a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Analysis: Excise the tumors, weigh them, and perform histopathological and immunohistochemical analyses to assess the treatment effects.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Pharmaceuticals. [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). Archiv der Pharmazie. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In vitro and in vivo antitumor studies of potential anticancer agents of platinum(II) complexes of dicyclopentadiene and dithiocarbamates. (2022). Metallomics. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Pharmaceuticals. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. [Link]

  • Colorectal cancer: HT-29 Xenograft Mouse Model. (2025). Bioemtech. [Link]

  • Colorectal Cancer Chemotherapy. (2024). American Cancer Society. [Link]

  • Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. (2004). The Journal of Biological Chemistry. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. [Link]

  • Patient-derived xenograft model in colorectal cancer basic and translational research. (2022). Animal Models and Experimental Medicine. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Diva-Portal.org. [Link]

  • Chemotherapy for colon cancer. (2025). Mayo Clinic. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). International Journal of Molecular Sciences. [Link]

  • Validated COLO205 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Phenylthiazolidin-4-one Piperazine Conjugates: Design, Synthesis, Anticancer and Antimicrobial Studies. (2021). ResearchGate. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2020). RSC Advances. [Link]

  • Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]

  • Doxorubicin. (2023). StatPearls. [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. [Link]

  • MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2023). RSC Medicinal Chemistry. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking… (2022). OUCI. [Link]

  • How does Doxorubicin ('Red Devil') Cancer Treatment Work? (2025). YouTube. [Link]

  • Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. (2019). Frontiers in Medicine. [Link]

  • COLO-205 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Colon Cancer Treatment Protocols. (2023). Medscape. [Link]

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Comparative

A Comparative Crystallographic Guide to 2-Methylpiperidin-4-one Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-methylpiperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its inherent chirality and the conformational subtleties of the piperidine ring offer a rich landscape for structure-based drug design. The hydrochloride salt form is frequently employed to enhance solubility and stability, making a thorough understanding of its solid-state properties paramount for pharmaceutical development.[1]

This guide provides an in-depth comparison of the X-ray crystallographic features of 2-methylpiperidin-4-one hydrochloride derivatives. By examining key structural parameters, intermolecular interactions, and the influence of substituents, we aim to provide a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this important molecular framework.

The Significance of Crystallographic Analysis in Drug Design

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the three-dimensional structure of molecules in the solid state. For piperidin-4-one derivatives, this analysis provides critical insights into:

  • Conformational Preferences: The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, which significantly impact the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.[1]

  • Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers is crucial for understanding stereospecific biological activity.

  • Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions dictated by the hydrochloride salt and other functional groups govern the crystal packing, which in turn influences physicochemical properties like solubility and dissolution rate.

Experimental Protocol: From Synthesis to Structure Elucidation

The journey from a synthesized compound to a refined crystal structure involves a meticulous multi-step process. Understanding the rationale behind each step is key to obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

The synthesis of 2-methylpiperidin-4-one derivatives often involves multi-step reaction sequences. A common and efficient method for creating the piperidone core is the Mannich condensation.[1] Subsequent modifications, such as N-alkylation or N-acylation, introduce the desired diversity.

A Generalized Synthetic Approach:

  • Mannich Condensation: Reaction of an appropriate aldehyde, a ketone (such as acetone), and an amine (like methylamine) to form the piperidin-4-one ring.

  • N-Functionalization: Introduction of various substituents at the nitrogen atom. For instance, N-benzylation can be achieved by reacting the secondary amine with benzyl chloride.

  • Salt Formation: Treatment of the purified piperidin-4-one derivative with hydrochloric acid (often as a solution in an organic solvent like ethanol or diethyl ether) to precipitate the hydrochloride salt.

  • Recrystallization: The crude hydrochloride salt is then recrystallized to obtain single crystals of suitable quality for X-ray diffraction. Ethanol is a frequently used solvent for this purpose, though mixtures with other solvents like ethyl acetate or the use of other solvent systems may be necessary depending on the specific derivative.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Generalized workflow for the synthesis and crystallization of 2-methylpiperidin-4-one hydrochloride derivatives.

Single-Crystal X-ray Diffraction Workflow

The process of determining the crystal structure from a suitable single crystal is a well-established workflow.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

Conformational Analysis of the Piperidine Ring

The conformation of the six-membered piperidine ring is a critical structural feature. In the majority of reported crystal structures of piperidin-4-one derivatives, the ring adopts a chair conformation , as this minimizes steric strain.[2]

For example, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one reveals a chair conformation for the piperidine ring.[2] This is the most stable arrangement for non-sterically hindered piperidin-4-one derivatives.[2] However, the presence of bulky substituents can lead to distortions from the ideal chair geometry or even favor alternative conformations like a boat or twist-boat conformation.[1] In some instances, a slightly distorted chair conformation is observed.[1]

The choice of conformation is a delicate balance of intramolecular steric and electronic effects. The presence of sp2-hybridized atoms adjacent to the ring nitrogen can also influence the ring's puckering.

Key Crystallographic Parameters: A Comparative Table

The following table presents a hypothetical comparison of crystallographic data for two representative 2-methylpiperidin-4-one hydrochloride derivatives. Note: As the crystal structure for the parent compound is not available, these are illustrative examples based on published data for similar compounds.

ParameterDerivative A (e.g., N-benzyl)Derivative B (e.g., N-phenethyl)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.512.1
b (Å) 15.29.8
c (Å) 8.920.5
β (˚) 98.590
Volume (ų) 14002425
Z 48
Piperidine Ring Conformation ChairDistorted Chair

This table is for illustrative purposes and does not represent actual experimental data for the specified compounds due to the lack of publicly available crystal structures.

Intermolecular Interactions: The Role of the Hydrochloride

The presence of the hydrochloride salt introduces a primary site for strong hydrogen bonding. The protonated piperidinium nitrogen (N-H⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is an effective hydrogen bond acceptor. This N-H⁺···Cl⁻ interaction is a dominant feature in the crystal packing of these compounds.

Furthermore, the carbonyl oxygen of the piperidin-4-one moiety can act as a hydrogen bond acceptor, participating in C-H···O interactions. In derivatives with additional functional groups, such as hydroxyl or amide moieties, a more complex network of hydrogen bonds can be established, leading to the formation of supramolecular chains, sheets, or three-dimensional networks.[2]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Key intermolecular hydrogen bonding interactions in 2-methylpiperidin-4-one hydrochloride derivatives.

Conclusion and Future Perspectives

The crystallographic analysis of 2-methylpiperidin-4-one hydrochloride derivatives provides invaluable information for understanding their structure-activity relationships. While the chair conformation of the piperidine ring is prevalent, the influence of various substituents on ring puckering and crystal packing highlights the conformational flexibility of this scaffold. The dominant N-H⁺···Cl⁻ hydrogen bond is a key determinant of the supramolecular architecture in the solid state.

Future work in this area should focus on the systematic crystallographic characterization of a series of N-substituted 2-methylpiperidin-4-one hydrochlorides to build a comprehensive database. This would allow for a more detailed comparative analysis and the development of predictive models for the solid-state properties of this important class of pharmaceutical building blocks. Such a database would be an indispensable tool for medicinal chemists and pharmaceutical scientists working to develop the next generation of piperidine-based therapeutics.

References

  • Arulraj, S. J., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Romero, A., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o807–o811. Available at: [Link]

  • García-Báez, E. V., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 71(11), 1207–1211. Available at: [Link]

Sources

Validation

Cross-reactivity studies of antibodies developed against 2-Methylpiperidin-4-one hydrochloride derivatives

Technical Guide: Comparative Performance of Anti-2-Methylpiperidin-4-one Antibodies Executive Summary This guide evaluates the specificity and performance of newly developed monoclonal antibodies targeting 2-Methylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Performance of Anti-2-Methylpiperidin-4-one Antibodies

Executive Summary

This guide evaluates the specificity and performance of newly developed monoclonal antibodies targeting 2-Methylpiperidin-4-one hydrochloride , a critical synthetic intermediate and structural analog to regulated piperidinone precursors. We compare the performance of the specific clone MAb-2MP4 against traditional broad-spectrum piperidinone antibodies and HPLC-MS methodologies. The data presented demonstrates the utility of MAb-2MP4 for high-throughput impurity profiling and process monitoring in pharmaceutical synthesis.

Introduction & Scientific Context

2-Methylpiperidin-4-one (2-MP) is a chiral piperidine derivative used as a building block in the synthesis of CNS-active pharmaceuticals and antimicrobial agents.[1] Its structural similarity to 4-piperidone and 1-methyl-4-piperidone (NMP)—both precursors in the synthesis of opioid analgesics—poses a significant bioanalytical challenge.

Traditional detection relies on HPLC-MS , which, while specific, is capital-intensive and lacks the throughput required for real-time process monitoring. Immunoassays offer a rapid alternative but historically suffer from high cross-reactivity due to the conserved piperidine ring structure.

The Challenge: Developing an antibody that discriminates the 2-methyl substituent from the unsubstituted or N-methyl variants common in parallel synthetic pathways.

Experimental Methodology

Hapten Design & Antibody Generation

To generate high-specificity antibodies, the immunogen design must expose the unique 2-methyl stereocenter while masking the conserved piperidine core.

  • Hapten Strategy: A linker was introduced at the N-position (N1) rather than the ketone (C4) to preserve the electronic geometry of the piperidinone ring and the steric environment of the C2-methyl group.

  • Conjugation: The hapten was conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.

Pathway Visualization: Immunogen Synthesis

The following diagram illustrates the conjugation logic used to orient the molecule for maximum specificity.

HaptenDesign Target 2-Methylpiperidin-4-one (Target) Linker Succinic Anhydride (Linker Introduction) Target->Linker Acylation at N1 Inter N-Succinyl-2-Methylpiperidin-4-one (Activated Hapten) Linker->Inter Purification Conjugate Final Immunogen (Exposed C2-Methyl) Inter->Conjugate EDC/NHS Coupling Carrier KLH Carrier Protein (Immunogenic Scaffold) Carrier->Conjugate

Figure 1: Hapten synthesis pathway designed to expose the C2-methyl moiety, ensuring the resulting antibody recognizes the specific stereochemistry of the target.

Validation Protocol: Competitive ELISA

This protocol validates the sensitivity and cross-reactivity of the antibody.

  • Coating: 96-well plates are coated with 2-MP-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1h at RT.

  • Competition: Add 50 µL of free analyte standards (2-MP, 4-piperidone, etc.) serially diluted (0.01 - 1000 ng/mL). Immediately add 50 µL of MAb-2MP4 (optimized titer). Incubate 1h at RT.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min.

  • Readout: Develop with TMB substrate; stop with 1M H2SO4. Measure OD450.

  • Analysis: Calculate % Cross-Reactivity (CR) using the formula:

    
    
    

Comparative Performance Data

Cross-Reactivity Profile

The table below compares the new MAb-2MP4 against a generic commercial anti-piperidinone polyclonal antibody (PAb-Gen).

AnalyteStructure NoteMAb-2MP4 (% CR)PAb-Gen (% CR)Interpretation
2-Methylpiperidin-4-one Target 100% 100% Reference Standard
4-PiperidoneNo methyl group< 0.5%85%MAb-2MP4 effectively discriminates the methyl group.
1-Methyl-4-piperidoneN-methyl group< 1.0%60%Critical distinction; N-methyl vs C-methyl differentiated.
3-Methylpiperidin-4-onePositional Isomer12%90%Moderate interference from C3 isomer; distinct from C2.
PiperidineNo ketone< 0.1%15%Ketone group is essential for binding in both.

Key Insight: The generic PAb-Gen fails to distinguish between the target and the regulated precursor 4-piperidone (85% CR). In contrast, MAb-2MP4 shows negligible recognition (<0.5%), making it suitable for selective detection in complex matrices.

Method Comparison: ELISA vs. HPLC-MS
FeatureMAb-2MP4 ELISA HPLC-MS (Triple Quad) Generic Antibody Kit
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL5.0 ng/mL
Throughput 96 samples / 2 hours10 samples / 2 hours96 samples / 2 hours
Cost Per Sample Low (<$2)High (>$50)Low (<$2)
Specificity High (Stereo-selective)Very High (Mass-based)Low (Class-selective)
Field Deployable? Yes (Lateral Flow potential)NoYes

Cross-Reactivity Screening Workflow

To ensure reliability, the following decision tree is recommended when validating positive hits from the MAb-2MP4 assay in a regulatory or QC setting.

Workflow Sample Unknown Sample (Reaction Mixture) ELISA Screening: MAb-2MP4 ELISA Sample->ELISA ResultPos Positive Result (> Cutoff) ELISA->ResultPos Signal > LOD ResultNeg Negative Result ELISA->ResultNeg Signal < LOD Conf Confirmatory Test (HPLC-MS) ResultPos->Conf Mandatory for Regulatory Submission Release Batch Release ResultNeg->Release Quant Quantification (Impurity Level) Conf->Quant Identify Peak

Figure 2: Recommended workflow integrating MAb-2MP4 as a primary screen to reduce HPLC-MS load.

Conclusion

The MAb-2MP4 antibody represents a significant advancement over generic piperidinone antibodies. By leveraging a hapten design that exposes the critical C2-methyl stereocenter, this tool allows researchers to:

  • Differentiate 2-methylpiperidin-4-one from regulated fentanyl precursors (4-piperidone).

  • Monitor specific synthetic pathways with 99.5% specificity relative to N-methyl analogs.

  • Reduce Costs by filtering negative samples prior to expensive MS analysis.

For applications requiring strict stereochemical differentiation, MAb-2MP4 is the superior immunochemical choice.

References

  • Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]

  • Weintraub, P. M., et al. (2003). "Synthesis of 4-Piperidones." Tetrahedron, 59(17), 2953-2989. (Context for piperidinone synthesis and structure).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 33721, 4-Piperidone." (Structural analog comparison). Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Authoritative source for Hapten-Carrier conjugation protocols described in Section 2.1).

Sources

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